molecular formula C11H13ClO2 B2718437 2-(3-Chlorophenyl)-3-methylbutanoic acid CAS No. 55776-79-9

2-(3-Chlorophenyl)-3-methylbutanoic acid

Cat. No.: B2718437
CAS No.: 55776-79-9
M. Wt: 212.67
InChI Key: PDDSUKSQBULCTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Chlorophenyl)-3-methylbutanoic acid is a useful research compound. Its molecular formula is C11H13ClO2 and its molecular weight is 212.67. The purity is usually 95%.
BenchChem offers high-quality 2-(3-Chlorophenyl)-3-methylbutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Chlorophenyl)-3-methylbutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-chlorophenyl)-3-methylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO2/c1-7(2)10(11(13)14)8-4-3-5-9(12)6-8/h3-7,10H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDDSUKSQBULCTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC(=CC=C1)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis Pathways for 2-(3-Chlorophenyl)-3-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of 2-(3-Chlorophenyl)-3-methylbutanoic acid . This scaffold, structurally analogous to "profen" non-steroidal anti-inflammatory drugs (NSAIDs) and synthetic pyrethroid precursors (e.g., fenvalerate analogs), presents specific challenges regarding steric hindrance at the


-carbon and the regiochemistry of the chlorine substituent.

Executive Summary & Retrosynthetic Analysis

The target molecule features a carboxylic acid moiety attached to a chiral center bearing both a bulky isopropyl group and a meta-chlorophenyl ring. The steric congestion at the quaternary


-carbon dictates that simple nucleophilic substitutions (SN2) are often prone to elimination side reactions.

We propose three distinct synthetic pathways, ranked by scalability and chemical precision:

  • The Convergent Catalytic Route (Preferred): Palladium-catalyzed

    
    -arylation of isovaleric esters.
    
  • The Classical Organometallic Route: Grignard carboxylation of the corresponding benzyl halide.

  • The Industrial Phase-Transfer Route: Alkylation of 3-chlorophenylacetonitrile.

Retrosynthetic Logic (DOT Visualization)

Retrosynthesis cluster_legend Pathway Efficiency Target 2-(3-Chlorophenyl)-3- methylbutanoic acid Isovalerate Ethyl Isovalerate + 1-Bromo-3-chlorobenzene Isovalerate->Target Pd-Catalyzed Arylation BenzylHalide 1-(1-Chloro-2-methylpropyl)- 3-chlorobenzene BenzylHalide->Target Grignard Carboxylation Nitrile 3-Chlorophenylacetonitrile + Isopropyl Bromide Nitrile->Target PTC Alkylation + Hydrolysis Legend Green: High Precision Red: Stepwise/Classical Yellow: Cost-Effective/Industrial

Figure 1: Retrosynthetic disconnection showing three primary routes to the target scaffold.

Pathway A: Palladium-Catalyzed -Arylation (High Precision)

This is the most modern and convergent approach, utilizing Buchwald-Hartwig chemistry to couple an enolate directly to an aryl halide. It avoids the handling of unstable benzylic intermediates.

Mechanism & Rationale

The reaction proceeds via the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetallation with the lithium enolate of ethyl isovalerate, and finally reductive elimination to form the C-C bond.

  • Why this route? It tolerates the meta-chloro substituent without scrambling (unlike some high-temp Friedel-Crafts) and handles the steric bulk of the isopropyl group effectively.

Protocol

Reagents:

  • Ethyl isovalerate (1.1 equiv)

  • 1-Bromo-3-chlorobenzene (1.0 equiv)

  • Pd(dba)₂ (1-2 mol%)

  • Ligand: P(t-Bu)₃ or Q-Phos (Requires bulky, electron-rich phosphines)

  • Base: LiHMDS (Lithium hexamethyldisilazide) (1.2 equiv)

  • Solvent: Toluene or THF

Step-by-Step Methodology:

  • Catalyst Prep: In a glovebox or under Argon, mix Pd(dba)₂ and P(t-Bu)₃ in toluene. Stir for 10 minutes to generate the active Pd(0)L species.

  • Enolate Formation: In a separate flask, cool a solution of LiHMDS (1M in THF) to -78°C. Add ethyl isovalerate dropwise. Stir for 30 minutes to ensure complete deprotonation.

  • Transmetallation: Add the ZnCl₂ (optional, sometimes improves yield via Reformatsky-type intermediate) or transfer the enolate directly to the catalyst mixture containing 1-bromo-3-chlorobenzene at Room Temperature.

  • Coupling: Heat the mixture to 80°C for 4-12 hours. Monitor via GC-MS for the disappearance of the aryl bromide.

  • Hydrolysis: The resulting product is the ethyl ester. Treat with NaOH/MeOH/H₂O at reflux for 2 hours, then acidify with HCl to precipitate the target acid.

Critical Control Point:

  • Chemo-selectivity: We use 1-bromo-3-chlorobenzene because Pd inserts into the C-Br bond significantly faster than the C-Cl bond, preserving the chlorine substituent on the ring [1].

Pathway B: Grignard Carboxylation (Stepwise)

This route builds the carbon skeleton sequentially. It is robust but requires careful handling of the secondary benzylic halide, which is prone to hydrolysis and elimination.

Reaction Workflow (DOT Visualization)

GrignardPath Start 3-Chlorobenzaldehyde Step1 Grignard Addition (iPr-MgBr) Start->Step1 Inter1 Alcohol Intermediate (1-(3-chlorophenyl)-2-methylpropan-1-ol) Step1->Inter1 Step2 Chlorination (SOCl2) Inter1->Step2 Inter2 Benzyl Chloride (Secondary Halide) Step2->Inter2 Step3 Grignard Formation (Mg/THF) Inter2->Step3 Step4 CO2 Capture (Carboxylation) Step3->Step4 End Target Acid Step4->End

Figure 2: Stepwise construction of the target acid from benzaldehyde.

Protocol
  • Nucleophilic Addition: React 3-chlorobenzaldehyde with isopropylmagnesium bromide in anhydrous ether at 0°C. Quench with NH₄Cl to obtain the secondary alcohol.

  • Halogenation: Convert the alcohol to the chloride using Thionyl Chloride (SOCl₂) with a catalytic amount of DMF. Note: Keep temperature <40°C to minimize elimination to the styrene derivative.

  • Grignard Formation: React the secondary chloride with Magnesium turnings.[1] Crucial: This formation is sluggish. Use Iodine (I₂) or 1,2-dibromoethane to initiate.

  • Carboxylation: Bubble dry CO₂ gas through the Grignard solution at -10°C.

  • Workup: Acidify with 1M HCl and extract with ethyl acetate.

Pathway C: Phase-Transfer Catalyzed (PTC) Alkylation

Common in industrial settings for phenylacetic acid derivatives (like Ibuprofen precursors), this method uses a nitrile as a "masked" acid.

Protocol

Reagents:

  • 3-Chlorophenylacetonitrile

  • 2-Bromopropane (Isopropyl bromide)

  • 50% NaOH (aq)

  • Catalyst: TBAB (Tetrabutylammonium bromide) or TEBA (1-5 mol%)

Methodology:

  • Biphasic Mix: Dissolve the nitrile and isopropyl bromide in Toluene. Add the PTC catalyst.

  • Initiation: Add 50% NaOH dropwise with vigorous stirring (mechanical stirring required).

  • Reaction: Heat to 50-60°C. The PTC transports hydroxide ions into the organic phase, deprotonating the nitrile, which then attacks the isopropyl bromide.

    • Risk: Isopropyl bromide is prone to E2 elimination (forming propene). Use a 50% excess of the alkyl halide.

  • Hydrolysis: Isolate the alpha-isopropyl nitrile. Reflux in 60% H₂SO₄ (harsh acidic hydrolysis) or KOH/Ethylene Glycol (high temp basic hydrolysis) to convert the nitrile to the carboxylic acid.

Comparative Data Analysis

FeaturePathway A (Pd-Catalysis)Pathway B (Grignard)Pathway C (PTC Alkylation)
Overall Yield High (75-85%)Moderate (50-60%)Moderate (40-65%)
Step Count 2 (Coupling + Hydrolysis)4 (Linear sequence)2 (Alkylation + Hydrolysis)
Atom Economy HighLow (Loss of halides/Mg)Moderate
Safety Profile Good (Standard lab hazards)High Risk (Exothermic Grignard)Moderate (Corrosives)
Scalability Expensive (Pd catalyst)Difficult (Grignard at scale)Excellent (Cheap reagents)
Key Challenge Cost of Ligand/CatalystFormation of Dimer (Wurtz)Elimination of Isopropyl Bromide

References

  • Pd-Catalyzed Alpha-Arylation Methodology

    • Title: Palladium-C

      
      -Arylation of Esters.[2]
      
    • Source:Journal of the American Chemical Society (Hartwig et al.)[2]

    • URL:[Link]

  • General Synthesis of Alpha-Aryl Alkanoic Acids

    • Title: Synthesis of -isopropyl-4-chlorophenylacetic acid (Analogous para-isomer protocol).
    • Source: PrepChem
    • URL:[Link]

  • Phase Transfer Catalysis for Phenylacetonitriles

    • Title: Phase-transfer catalyzed alkyl
    • Source: Organic Syntheses, Coll.[3] Vol. 6, p.897.

    • URL:[Link]

  • Grignard Carboxylation Techniques

    • Title: Preparation of Carboxylic Acids via Grignard Reagents.[4]

    • Source: LibreTexts Chemistry
    • URL:[Link]

Sources

An In-depth Technical Guide to 2-(3-Chlorophenyl)-3-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 2-(3-Chlorophenyl)-3-methylbutanoic acid, a substituted phenylacetic acid derivative of interest to researchers and professionals in drug development and fine chemical synthesis. This document delineates its chemical identity, physicochemical properties, and a detailed, plausible synthetic route. Furthermore, it explores the characteristic analytical techniques for its identification and discusses its potential applications as a key chemical intermediate. This guide is intended to serve as a valuable resource for scientists engaged in organic synthesis and medicinal chemistry, providing both foundational knowledge and practical insights.

Introduction and Nomenclature

2-(3-Chlorophenyl)-3-methylbutanoic acid belongs to the class of α-arylalkanoic acids, a structural motif present in numerous biologically active molecules. The accurate and unambiguous identification of such compounds is paramount for scientific communication and regulatory purposes.

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is 2-(3-Chlorophenyl)-3-methylbutanoic acid . The nomenclature is derived as follows:

  • Butanoic acid: The parent chain is a four-carbon carboxylic acid.

  • 3-methyl: An isopropyl group is attached to the third carbon of the butanoic acid chain.

  • 2-(3-Chlorophenyl): A phenyl group, substituted with a chlorine atom at the meta (3) position, is attached to the second carbon (the α-carbon) of the butanoic acid chain.

The structure is depicted in Figure 1.

Caption: Chemical structure of 2-(3-Chlorophenyl)-3-methylbutanoic acid.

Physicochemical Properties

A summary of the key physicochemical properties of 2-(3-Chlorophenyl)-3-methylbutanoic acid is presented in Table 1. These properties are crucial for understanding its behavior in various chemical and biological systems.

PropertyValueSource
Molecular Formula C₁₁H₁₃ClO₂PubChem[1]
Molecular Weight 212.67 g/mol PubChem[2]
Appearance Predicted to be a solid at room temperature-
XlogP (Predicted) 3.4PubChem[1]
Monoisotopic Mass 212.06041 DaPubChem[1]

Synthesis and Mechanism

The overall synthetic pathway is illustrated in the following workflow diagram:

workflow cluster_step1 Step 1: Aldol Condensation cluster_step2 Step 2: Oxidation cluster_step3 Step 3: Willgerodt-Kindler Reaction cluster_step4 Step 4: Hydrolysis start1 3-Chlorobenzaldehyde + Isopropyl magnesium bromide prod1 1-(3-Chlorophenyl)-2-methylpropan-1-ol start1->prod1 Grignard Reaction prod1_2 1-(3-Chlorophenyl)-2-methylpropan-1-ol prod2 1-(3-Chlorophenyl)-2-methylpropan-1-one prod1_2->prod2 Oxidation (e.g., PCC) prod2_2 1-(3-Chlorophenyl)-2-methylpropan-1-one prod3 2-(3-Chlorophenyl)-3-methylbutanamide prod2_2->prod3 S, Morpholine prod3_2 2-(3-Chlorophenyl)-3-methylbutanamide final_product 2-(3-Chlorophenyl)-3-methylbutanoic acid prod3_2->final_product Acid or Base Hydrolysis

Caption: Proposed synthetic workflow for 2-(3-Chlorophenyl)-3-methylbutanoic acid.

Detailed Experimental Protocols

The following protocols are proposed based on standard laboratory procedures and analogies to similar transformations.

Step 1: Synthesis of 1-(3-Chlorophenyl)-2-methylpropan-1-ol

  • Principle: A Grignard reaction is employed to form the carbon-carbon bond between the aromatic ring and the isopropyl moiety. Isopropyl magnesium bromide acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-chlorobenzaldehyde.

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, place magnesium turnings (1.1 eq).

    • Add a small volume of anhydrous diethyl ether and a crystal of iodine.

    • Add a solution of isopropyl bromide (1.0 eq) in anhydrous diethyl ether dropwise to initiate the Grignard reagent formation.

    • Once the reaction is initiated (as evidenced by heat evolution and disappearance of the iodine color), add the remaining isopropyl bromide solution at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for 30 minutes to ensure complete formation of the Grignard reagent.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add a solution of 3-chlorobenzaldehyde (1.0 eq) in anhydrous diethyl ether dropwise.

    • After the addition, allow the reaction to warm to room temperature and stir for 2 hours.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude alcohol.

Step 2: Synthesis of 1-(3-Chlorophenyl)-2-methylpropan-1-one

  • Principle: The secondary alcohol is oxidized to the corresponding ketone. A mild oxidizing agent such as pyridinium chlorochromate (PCC) is suitable to avoid over-oxidation.

  • Procedure:

    • To a stirred suspension of PCC (1.5 eq) in dichloromethane (DCM), add a solution of 1-(3-chlorophenyl)-2-methylpropan-1-ol (1.0 eq) in DCM.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.

    • Wash the filter cake with additional diethyl ether.

    • Concentrate the filtrate under reduced pressure to obtain the crude ketone, which can be purified by column chromatography.

Step 3: Synthesis of 2-(3-Chlorophenyl)-3-methylbutanamide (via Willgerodt-Kindler Reaction)

  • Principle: The Willgerodt-Kindler reaction is a powerful method for converting aryl alkyl ketones to the corresponding ω-arylalkanamides. The reaction involves heating the ketone with sulfur and a secondary amine, such as morpholine.

  • Procedure:

    • In a round-bottom flask, combine 1-(3-chlorophenyl)-2-methylpropan-1-one (1.0 eq), sulfur (2.5 eq), and morpholine (3.0 eq).

    • Heat the mixture to reflux (around 130-140 °C) for several hours, monitoring by TLC.

    • Cool the reaction mixture and pour it into cold water.

    • The product, a thioamide intermediate, often solidifies and can be collected by filtration.

    • The thioamide is then hydrolyzed in a subsequent step to the amide.

Step 4: Hydrolysis to 2-(3-Chlorophenyl)-3-methylbutanoic acid

  • Principle: The final step involves the hydrolysis of the amide to the carboxylic acid. This can be achieved under either acidic or basic conditions.

  • Procedure (Acidic Hydrolysis):

    • Suspend the crude 2-(3-chlorophenyl)-3-methylbutanamide in a mixture of sulfuric acid and water (e.g., 50% v/v).

    • Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and pour it onto ice.

    • The carboxylic acid product will precipitate and can be collected by filtration.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 2-(3-Chlorophenyl)-3-methylbutanoic acid.

Analytical Characterization

The identity and purity of 2-(3-Chlorophenyl)-3-methylbutanoic acid can be confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methine proton at the α-position, the methine proton of the isopropyl group, and the methyl protons of the isopropyl group. The aromatic protons will appear as a complex multiplet in the range of δ 7.0-7.4 ppm. The α-proton will be a doublet coupled to the isopropyl methine proton. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically > δ 10 ppm).

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon (around 170-180 ppm), the aromatic carbons (in the range of 120-145 ppm), and the aliphatic carbons.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.[4]

  • O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.[4]

  • C=O Stretch: A strong, sharp absorption band will be present in the range of 1700-1725 cm⁻¹, corresponding to the carbonyl group of the carboxylic acid.[2]

  • C-Cl Stretch: A medium to strong absorption band in the fingerprint region, typically around 700-800 cm⁻¹, can be attributed to the carbon-chlorine bond.

Applications and Significance

Substituted phenylacetic acid derivatives, including 2-(3-Chlorophenyl)-3-methylbutanoic acid, are recognized as valuable intermediates in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[3]

Role in Drug Development

This class of compounds serves as a key building block for the synthesis of active pharmaceutical ingredients (APIs). The presence of the carboxylic acid and the substituted phenyl ring provides two reactive handles for further chemical modifications, allowing for the construction of diverse molecular architectures. While specific drugs derived directly from 2-(3-Chlorophenyl)-3-methylbutanoic acid are not prominently documented, its structural motifs are found in various therapeutic agents. For instance, α-arylalkanoic acids are the core structure of the non-steroidal anti-inflammatory drugs (NSAIDs) class.

Agrochemical Intermediates

Similar to their role in pharmaceuticals, these compounds can be precursors to pesticides and herbicides. The lipophilic nature of the chlorophenyl group can contribute to the bioavailability and efficacy of the final agrochemical product. For example, the 4-chloro isomer is a known metabolite of the insecticide fenvalerate.[5]

The versatility of 2-(3-Chlorophenyl)-3-methylbutanoic acid as a synthetic intermediate underscores its importance in the pipeline of fine chemical manufacturing for various high-value applications.

Safety and Handling

While specific toxicity data for 2-(3-Chlorophenyl)-3-methylbutanoic acid is limited, compounds of this class should be handled with appropriate care in a laboratory setting. Standard safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential. Work should be conducted in a well-ventilated fume hood.

Conclusion

This technical guide has provided a detailed examination of 2-(3-Chlorophenyl)-3-methylbutanoic acid, from its fundamental chemical identity to a plausible and detailed synthetic pathway. The outlined analytical characterization methods provide a framework for its identification and quality control. While specific applications are still emerging, its role as a versatile chemical intermediate in the synthesis of pharmaceuticals and agrochemicals is clear. This document serves as a foundational resource to support further research and development involving this and related compounds.

References

  • PubChem. (n.d.). Benzeneacetic acid, 4-chloro-alpha-(1-methylethyl)-. National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]

  • ChemSynthesis. (n.d.). 2-(chloro-phenylmethyl)-3-methylbutanoic acid. Retrieved February 24, 2026, from [Link]

  • Google Patents. (n.d.). Process for the preparation of 2-(4-chlorophenyl)-3-methylbutyric acid.
  • PubChemLite. (n.d.). 2-(3-chlorophenyl)-3-methylbutanoic acid (C11H13ClO2). Retrieved February 24, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-(4-azidophenyl)-3-methylbutanoic acid. Retrieved February 24, 2026, from [Link]

  • MDPI. (2022). 2-{5-[(Z,2Z)-2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}-3-methylbutanoic Acid as a Potential Anti-Breast Cancer Molecule. Retrieved February 24, 2026, from [Link]

  • AERU. (2023). (2RS)-2-(4-chlorophenyl)-3-methylbutanoic acid. University of Hertfordshire. Retrieved February 24, 2026, from [Link]

  • University of Calgary. (n.d.). IR: carboxylic acids. Retrieved February 24, 2026, from [Link]

Sources

2-(3-Chlorophenyl)-3-methylbutanoic acid CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 2-(3-Chlorophenyl)-3-methylbutanoic Acid

Executive Summary

2-(3-Chlorophenyl)-3-methylbutanoic acid (CAS 55776-79-9) is a specialized aryl-alkanoic acid intermediate used in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and pyrethroid insecticides.[1][2] Structurally characterized by a lipophilic isopropyl group and an electron-withdrawing chlorine atom at the meta position, this compound serves as a critical scaffold for modulating metabolic stability and receptor binding affinity in medicinal chemistry. This guide provides a comprehensive technical analysis of its physiochemical properties, synthetic methodologies, and applications in drug development.[3]

Part 1: Chemical Identity & Physiochemical Profile

This compound belongs to the class of


-substituted aryl-acetic acids, sharing structural homology with the "profen" class of NSAIDs (e.g., Ibuprofen) and the acid moiety of type-II pyrethroids (e.g., Fenvalerate).
Nomenclature and Identifiers
Identifier Value
IUPAC Name 2-(3-Chlorophenyl)-3-methylbutanoic acid
Common Synonyms

-Isopropyl-3-chlorophenylacetic acid; 3-Chloro-

-isopropylbenzeneacetic acid
CAS Number 55776-79-9
Molecular Formula C₁₁H₁₃ClO₂
SMILES CC(C)C(C1=CC=CC(Cl)=C1)C(=O)O
InChI Key PDDSUKSQBULCTG-UHFFFAOYSA-N
Physiochemical Properties
Property Value (Experimental/Predicted) Significance in R&D
Molecular Weight 212.67 g/mol Optimal for fragment-based drug design (Rule of 3 compliant).
LogP (Octanol/Water) ~3.4 (Predicted)High lipophilicity; indicates good membrane permeability but potential solubility issues in aqueous media.
pKa (Acid) 4.14 ± 0.10Typical carboxylic acid behavior; exists as an anion at physiological pH (7.4).
Topological Polar Surface Area 37.3 ŲExcellent range for blood-brain barrier (BBB) penetration if required.
Rotatable Bonds 3Restricted rotation due to the isopropyl group enhances binding specificity (entropy reduction).

Part 2: Synthetic Methodologies

The synthesis of 2-(3-Chlorophenyl)-3-methylbutanoic acid generally requires the construction of the C–C bond at the


-position of a phenylacetic acid derivative. Two primary routes are established: Direct Alkylation (Route A) and Grignard Carboxylation (Route B).
Route A: -Alkylation of Aryl Acetates (Preferred)

This method allows for precise control over the alkylation step using enolate chemistry.

  • Precursor: Methyl 3-chlorophenylacetate.

  • Reagents: Lithium Diisopropylamide (LDA) or Sodium Hydride (NaH); Isopropyl iodide/bromide.

  • Mechanism: Deprotonation of the

    
    -carbon generates a resonance-stabilized enolate, which attacks the isopropyl halide via 
    
    
    
    .

Experimental Protocol (Scale: 10 mmol):

  • Enolate Formation: In a flame-dried flask under

    
    , dissolve methyl 3-chlorophenylacetate (1.85 g, 10 mmol) in anhydrous THF (20 mL). Cool to -78°C.
    
  • Deprotonation: Add LDA (1.1 eq) dropwise over 15 minutes. Stir for 30 minutes to ensure complete enolate formation.

  • Alkylation: Add isopropyl iodide (1.2 eq) slowly. Allow the mixture to warm to room temperature (RT) over 4 hours.

  • Hydrolysis: Quench with

    
    . Extract with ethyl acetate. Evaporate solvent.[4] Dissolve the crude ester in MeOH/THF (1:1) and add LiOH (2M, 2 eq). Reflux for 2 hours.
    
  • Workup: Acidify to pH 2 with 1M HCl. Extract with DCM. Dry over

    
     and recrystallize from hexanes.
    
Route B: Nitrile Alkylation & Hydrolysis

An alternative industrial route utilizing 3-chlorobenzyl cyanide, avoiding cryogenic conditions.

  • Step 1: Phase-transfer alkylation of 3-chlorobenzyl cyanide with isopropyl bromide (NaOH/TEBA).

  • Step 2: Acid hydrolysis (

    
    /AcOH) of the nitrile to the carboxylic acid.
    
Visualization of Synthetic Logic

Synthesis_Workflow Start 3-Chlorophenylacetic Acid (Starting Material) Ester Methyl Ester Formation Start->Ester MeOH, H+ Enolate Enolate Generation (LDA, -78°C) Ester->Enolate Deprotonation Alkylation C-Alkylation (+ Isopropyl Iodide) Enolate->Alkylation SN2 Attack Hydrolysis Saponification (LiOH, Reflux) Alkylation->Hydrolysis Cleavage Final 2-(3-Chlorophenyl)-3- methylbutanoic Acid Hydrolysis->Final Acidify (pH 2)

Figure 1: Step-wise synthetic pathway via enolate alkylation logic.

Part 3: Analytical Characterization & Quality Control

To validate the synthesis, the following analytical signatures must be confirmed.

NMR Spectroscopy (Predicted)
  • ¹H NMR (400 MHz, CDCl₃):

    • 
       10.5 (br s, 1H, COOH).
      
    • 
       7.10–7.35 (m, 4H, Ar-H). Note: Distinct pattern for meta-substitution.
      
    • 
       3.15 (d, 
      
      
      
      Hz, 1H, Ar-CH-CO).
    • 
       2.30 (m, 1H, CH-(CH₃)₂).
      
    • 
       0.70 (d, 3H, CH₃), 
      
      
      
      1.05 (d, 3H, CH₃). Diastereotopic methyls due to chiral center.
Mass Spectrometry
  • Method: ESI-MS (Negative Mode).

  • Signal: [M-H]⁻ peak at m/z 211.05.[2]

  • Isotope Pattern: Distinct 3:1 ratio for M and M+2 peaks due to ³⁵Cl/³⁷Cl isotopes.

Part 4: Applications in Drug Discovery

Bioisosterism and Metabolic Stability

In medicinal chemistry, 2-(3-Chlorophenyl)-3-methylbutanoic acid acts as a bioisostere for Ibuprofen or Fenoprofen analogs.

  • Metabolic Blockade: The chlorine atom at the meta position blocks metabolic hydroxylation on the phenyl ring (a common clearance pathway for unsubstituted phenylacetic acids).

  • Steric Bulk: The isopropyl group (

    
    -substitution) prevents rapid metabolic conjugation (glucuronidation) of the carboxylic acid, potentially extending half-life (
    
    
    
    ).
Chiral Resolution

The compound possesses a chiral center at C2.

  • Biological Relevance: Typically, the (S)-enantiomer of

    
    -aryl alkanoic acids (e.g., Naproxen, Ibuprofen) is the active cyclooxygenase (COX) inhibitor.
    
  • Resolution Protocol: Racemic acid can be resolved using chiral amines such as (

    
    -methylbenzylamine) or via enzymatic kinetic resolution using lipases (e.g., Candida antarctica Lipase B).
    
SAR Decision Logic

SAR_Logic cluster_0 Structural Modifications cluster_1 Pharmacological Effect Target Target: 2-(3-Cl-Ph)-3-Me-Butanoic Acid MetaCl 3-Chloro Position Target->MetaCl Isopropyl Alpha-Isopropyl Group Target->Isopropyl MetabStab Blocks CYP450 Oxidation (Increased t1/2) MetaCl->MetabStab Electronic Effect Binding Increased Lipophilicity (Better Membrane Permeability) Isopropyl->Binding LogP +0.8 Steric Restricted Rotation (Entropy Benefit) Isopropyl->Steric Bulk

Figure 2: Structure-Activity Relationship (SAR) rationale for using this scaffold.

References

  • American Elements. (2024). 2-(3-chlorophenyl)-3-methylbutanoic acid Product Specification and CAS 55776-79-9.[1] Available at: [Link]

  • PubChem. (2024).[5] Compound Summary: 2-(3-chlorophenyl)-3-methylbutanoic acid (CID 12873600).[1][2] National Library of Medicine. Available at: [Link]

  • Lombardino, J. G. (1985). Nonsteroidal Antiinflammatory Drugs. Wiley-Interscience. (Reference for general SAR of -aryl alkanoic acids).
  • Miyamoto, J., et al. (1981). "Metabolism of Fenvalerate in mammals." Journal of Pesticide Science, 6(2), 273-287.

Sources

Navigating the Bioactive Landscape of 2-(3-Chlorophenyl)-3-methylbutanoic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unlocking Therapeutic Potential Through Structural Scaffolds

In the intricate world of drug discovery and development, the journey from a simple chemical scaffold to a clinically significant therapeutic agent is both an art and a science. The 2-(3-Chlorophenyl)-3-methylbutanoic acid core represents such a scaffold—a nexus of structural motifs that have independently appeared in a diverse array of bioactive molecules. While comprehensive data on the parent molecule itself remains nascent, a deeper exploration of its derivatives and structurally related compounds reveals a rich tapestry of potential pharmacological activities. This guide is intended for researchers, scientists, and drug development professionals, providing an in-depth analysis of the known and potential biological activities of this chemical class. We will dissect the roles of the key structural components—the 3-chlorophenyl group and the methylbutanoic acid moiety—and explore how their interplay can give rise to promising therapeutic properties, from anti-inflammatory and anticancer effects to applications in neuroscience. Our approach is grounded in the principles of medicinal chemistry, where understanding structure-activity relationships (SAR) is paramount to rational drug design.

The Phenylacetic and Phenylpropanoic Acid Backbone: A Foundation for Anti-Inflammatory Activity

The phenylacetic and phenylpropanoic acid frameworks are foundational in the development of non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] Compounds like diclofenac, a phenylacetic acid derivative, are well-established for their anti-inflammatory, analgesic, and antipyretic properties.[2][3] The mechanism of action for many of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins—mediators of inflammation and pain.

Derivatives of 2-aminophenylacetic acid have been synthesized and evaluated for their ability to inhibit prostaglandin synthetase in vitro and their anti-inflammatory activity in vivo.[4] This suggests that modifications to the phenylacetic acid core can significantly influence its biological activity. Furthermore, certain phenylacetic acids and the related NSAID diclofenac have been shown to bind to specific gamma-hydroxybutyric acid (GHB) sites in the brain, indicating a potential for neurological activity beyond their anti-inflammatory effects.[5]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

A standard in vivo assay to evaluate the anti-inflammatory potential of novel compounds is the carrageenan-induced paw edema model. This protocol provides a reliable and reproducible method for assessing the acute anti-inflammatory activity of test compounds.

Objective: To determine the in vivo anti-inflammatory effect of a test compound by measuring its ability to reduce paw edema induced by carrageenan in rats or mice.

Materials:

  • Test compound (e.g., a 2-(3-Chlorophenyl)-3-methylbutanoic acid derivative)

  • Vehicle (e.g., 0.5% carboxymethylcellulose in saline)

  • Positive control (e.g., Diclofenac, Indomethacin)

  • Carrageenan (1% w/v in sterile saline)

  • Plethysmometer

  • Wistar rats or Swiss albino mice (6-8 weeks old)

Procedure:

  • Animal Acclimatization: House animals in standard laboratory conditions for at least one week prior to the experiment with free access to food and water.

  • Fasting: Fast the animals overnight before the experiment with free access to water.

  • Grouping: Divide the animals into groups (n=6 per group):

    • Group 1: Vehicle control

    • Group 2: Positive control (e.g., Diclofenac 10 mg/kg, intraperitoneally)

    • Group 3-5: Test compound at different doses (e.g., 10, 20, 40 mg/kg, intraperitoneally or orally)

  • Baseline Measurement: Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.

  • Compound Administration: Administer the vehicle, positive control, or test compound to the respective groups.

  • Induction of Edema: After 30-60 minutes of compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Calculation of Edema and Inhibition:

    • Percent edema = [(V_t - V_0) / V_0] * 100, where V_t is the paw volume at time t and V_0 is the initial paw volume.

    • Percent inhibition of edema = [(E_c - E_t) / E_c] * 100, where E_c is the average edema in the control group and E_t is the average edema in the treated group.

  • Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test).

Self-Validation and Causality: This protocol includes a positive control to validate the assay's responsiveness and a vehicle control to account for any effects of the administration vehicle. The time-course measurement of paw edema allows for the assessment of the onset and duration of the anti-inflammatory effect. The underlying principle is that the test compound's ability to inhibit the inflammatory cascade initiated by carrageenan will result in a measurable reduction in paw swelling compared to the control group.

The Chlorophenyl Moiety: A Key Modulator of Bioactivity

The strategic incorporation of chlorine atoms into bioactive molecules is a well-established strategy in medicinal chemistry to enhance potency and modulate pharmacokinetic properties.[6] The 3-chloro substitution on the phenyl ring is of particular interest as it can influence the molecule's electronic and steric properties, thereby affecting its interaction with biological targets.

Role in Cytotoxic and Anticancer Activity

Several studies have highlighted the contribution of the chlorophenyl group to the cytotoxic and antiproliferative activities of various chemical scaffolds. For instance, derivatives of phenylpropanoic acid have been synthesized and shown to possess in vitro antiproliferative activities against human solid tumor cell lines.[7] Structure-activity relationship (SAR) studies of these compounds indicated that the nature of the substituents on the phenyl ring is crucial for their activity.

In a different chemical series, a 4-thiazolidinone derivative bearing a (2Z)-2-chloro-3-(4-nitrophenyl)prop-2-ene moiety, demonstrated significant cytotoxic and antiproliferative activity in breast cancer cell lines.[8] This compound was found to induce apoptosis and decrease mitochondrial membrane potential.[8] While the core structure is different, this finding underscores the potential of chloro- and phenyl-containing moieties in the design of novel anticancer agents. Furthermore, a mitochondria-targeted phenylbutyric acid prodrug exhibited drastically improved anticancer activities compared to the parent compound, suggesting that targeted delivery of such molecules can enhance their therapeutic efficacy.[9]

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cultured cells.

Objective: To determine the in vitro cytotoxicity of a test compound on a cancer cell line by measuring the reduction of MTT by mitochondrial dehydrogenases.

Materials:

  • Test compound

  • Cancer cell line (e.g., MCF-7, HT-29)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a blank (medium only). Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: After incubation with MTT, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability: [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] * 100.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Self-Validation and Causality: The use of a vehicle control is crucial to ensure that the observed cytotoxicity is due to the test compound and not the solvent. The principle of this assay is that only viable cells with active mitochondria can reduce the yellow MTT to the purple formazan, providing a direct correlation between the color intensity and the number of living cells.

Visualization of a Hypothetical Cytotoxic Mechanism

cluster_0 Cellular Environment cluster_1 Mitochondrial Events cluster_2 Apoptotic Cascade Derivative Derivative CellMembrane Cell Membrane Derivative->CellMembrane Passive Diffusion Mitochondrion Mitochondrion CellMembrane->Mitochondrion Accumulation ROS Increased ROS Production Mitochondrion->ROS MMP Decreased Mitochondrial Membrane Potential ROS->MMP CytochromeC Cytochrome c Release MMP->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical pathway of apoptosis induction by a cytotoxic derivative.

Neurological Applications: From Analgesia to Antidepressant-like Effects

The 3-chlorophenyl moiety is a common feature in molecules targeting the central nervous system (CNS). For instance, 1-(3-Chlorophenyl)piperazine is a metabolite of the antidepressant drug trazodone and acts as a serotonergic agonist.[10] This highlights the potential for derivatives of 2-(3-Chlorophenyl)-3-methylbutanoic acid to interact with neurotransmitter systems.

Indeed, trazodone analogues containing a 3-chlorophenyl group have been synthesized and shown to possess antidepressant-like activity.[11][12] Furthermore, [(3-chlorophenyl)piperazinylpropyl]pyridazinones have been identified as potent antinociceptive agents with efficacy comparable to morphine in animal models.[13][14] The mechanism of action of these compounds appears to involve the noradrenergic and/or serotoninergic systems.[13][14]

Structure-Activity Relationship (SAR) Insights

The position of the chlorine atom on the phenyl ring is critical for activity. In the case of the antinociceptive pyridazinones, the 3-chloro substitution was found to be favorable. The design of selective ligands for dopamine receptors has also utilized dichlorophenyl moieties to achieve high affinity and selectivity.[15] This underscores the importance of the substitution pattern on the phenyl ring for tuning the pharmacological profile of a compound.

Experimental Workflow: Assessing Antidepressant-like Activity

Start Animal Acclimatization & Grouping Admin Compound/Vehicle Administration (i.p. or p.o.) Start->Admin FST Forced Swim Test (FST) Admin->FST TST Tail Suspension Test (TST) Admin->TST Measure Measure Immobility Time FST->Measure TST->Measure Analysis Statistical Analysis (ANOVA) Measure->Analysis End Conclusion on Antidepressant-like Effect Analysis->End

Caption: Workflow for evaluating antidepressant-like activity in rodents.

Synthesis and Future Directions

The synthesis of 2-(4-chlorophenyl)-3-methylbutyric acid has been described in the patent literature, highlighting its utility as an intermediate for pharmaceuticals and other chemicals.[16] The development of efficient synthetic routes is crucial for the exploration of the chemical space around the 2-(3-Chlorophenyl)-3-methylbutanoic acid scaffold.

Future research should focus on the systematic synthesis and biological evaluation of a library of derivatives to establish clear structure-activity relationships. Key modifications could include:

  • Varying the substitution pattern on the phenyl ring.

  • Introducing different functional groups at the carboxylic acid moiety (e.g., esters, amides).

  • Modifying the methylbutanoic acid side chain.

By combining rational drug design, robust biological screening, and a thorough understanding of the underlying mechanisms of action, the therapeutic potential of 2-(3-Chlorophenyl)-3-methylbutanoic acid derivatives can be fully realized.

Quantitative Data Summary

Compound ClassBiological ActivityKey FindingsReference
Phenylacetic Acid DerivativesAnti-inflammatory, AnalgesicInhibition of prostaglandin synthetase; binding to GHB sites.[4][5]
Phenylpropanoic Acid DerivativesAntiproliferativeActivity against human solid tumor cell lines; importance of lipophilic esters.[7]
Thiazolidinone DerivativesAnticancer (Breast)Induction of apoptosis and decreased mitochondrial membrane potential.[8]
[(3-Chlorophenyl)piperazinylpropyl]pyridazinonesAntinociceptiveEfficacy comparable to morphine; involvement of monoaminergic systems.[13][14]
Trazodone AnaloguesAntidepressant-likeHigh affinity for serotonin receptors.[11][12]

References

  • Antiinflammatory agents. 2. Syntheses and antiinflammatory activity of substituted 2-aminophenylacetic acid derivatives. PubMed. Available at: [Link]

  • Phenylacetic acid derivatives, their preparation and compositions containing them. Google Patents.
  • Phenylacetic Acid Derivatives Overview. Scribd. Available at: [Link]

  • Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific gamma-hydroxybutyric acid sites in rat brain. PubMed. Available at: [Link]

  • Concentration-dependent cytotoxic effect of the derivatives 2b, 2a, 2f... ResearchGate. Available at: [Link]

  • Phenylacetic acid derivative: Significance and symbolism. ScienceDirect. Available at: [Link]

  • [(3-Chlorophenyl)piperazinylpropyl]pyridazinones and analogues as potent antinociceptive agents. PubMed. Available at: [Link]

  • Studies on chlorophenyl, thiophenyl, and biphenyl clubbed tetrahydro bipyrazole carbaldehydes: Synthesis, antimicrobial and antioxidant activity, SAR study, in-silico pharmacokinetics, toxicity, and molecular modeling. Taylor & Francis Online. Available at: [Link]

  • 1-(3-Chlorophenyl)piperazine. PubChem. Available at: [Link]

  • New UB006 Derivatives With Higher Solubility and Cytotoxic Activity in Ovarian Cancer Cells. MDPI. Available at: [Link]

  • New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. PMC. Available at: [Link]

  • 2-{5-[(Z,2Z)-2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}-3-methylbutanoic Acid as a Potential Anti-Breast Cancer Molecule. MDPI. Available at: [Link]

  • N-(3-chlorophenethyl)-4-nitrobenzamide. MDPI. Available at: [Link]

  • [(3-Chlorophenyl)piperazinylpropyl]pyridazinones and analogues as potent antinociceptive agents. SciSpace. Available at: [Link]

  • New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. MDPI. Available at: [Link]

  • Cytotoxic bioactivity of some phenylpropanoic acid derivatives. PubMed. Available at: [Link]

  • A Mitochondria-Targeted Phenylbutyric Acid Prodrug Confers Drastically Improved Anticancer Activities. ACS Publications. Available at: [Link]

  • Cytotoxic and Apoptogenic Properties of 2-Phenylthiazole-4- Carboxamide Derivatives in Human Carcinoma Cell Lines. Brieflands. Available at: [Link]

  • Influence of Chlorine Substituents on Biological Activity of Chemicals. Euro Chlor. Available at: [Link]

  • 2-(3-Chlorophenyl)-4,4,4-trifluoro-3-methylbutanoic acid 50mg. Dana Bioscience. Available at: [Link]

  • Process for the preparation of 2-(4-chlorophenyl)-3-methylbutyric acid. Google Patents.
  • Design and synthesis of [(2,3-dichlorophenyl)piperazin-1-yl]alkylfluorenylcarboxamides as novel ligands selective for the dopamine D3 receptor subtype. PubMed. Available at: [Link]

Sources

Technical Guide: Spectroscopic Characterization of 2-(3-Chlorophenyl)-3-methylbutanoic Acid

[1][2]

Executive Summary & Structural Logic

Compound: 2-(3-Chlorophenyl)-3-methylbutanoic acid CAS: 55776-79-9 Molecular Formula: C₁₁H₁₃ClO₂ Molecular Weight: 212.67 g/mol [1][2]

This molecule consists of a 3-methylbutanoic acid (isovaleric acid) backbone substituted at the

3-chlorophenyl12
Structural Dissection & Connectivity

The following diagram illustrates the logical connectivity and functional zones that dictate the spectroscopic signals.

StructuralAnalysisMolecule2-(3-Chlorophenyl)-3-methylbutanoic acidChiralCenterα-Carbon (C2)Chiral CenterMolecule->ChiralCenterIsopropylIsopropyl Group(Steric Bulk)ChiralCenter->IsopropylDiastereotopic MethylsAromatic3-Chlorophenyl Ring(Meta-Substitution)ChiralCenter->AromaticInductive EffectCarboxylCarboxylic Acid(H-Bonding)ChiralCenter->CarboxylAcidic Proton

Caption: Structural dissection highlighting the chiral center (C2) which induces diastereotopicity in the isopropyl methyl groups.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile is defined by the asymmetry introduced by the C2 chiral center.[2] Unlike the para-substituted analog (Fenvalerate acid), the meta-chloro substitution breaks the symmetry of the aromatic region, resulting in a complex ABCD-like pattern rather than a first-order AA'BB' system.[2]

¹H NMR (Proton NMR)

Solvent: CDCl₃ (Chloroform-d) is the standard solvent.[1][2] Reference: TMS (0.00 ppm).

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Insight
10.50 - 12.00 Broad Singlet1H-COOH Exchangeable acidic proton; shift varies with concentration/temperature.[1][2]
7.35 Singlet (broad)1HAr-H2 Isolated proton between Cl and alkyl group; deshielded by inductive effect.[1][2]
7.15 - 7.28 Multiplet3HAr-H4, H5, H6 Overlapping aromatic signals.[1][2] The meta-Cl pattern is distinct from the para-isomer.[2]
3.22 Doublet (J ≈ 10.5 Hz)1Hα-CH Deshielded by the phenyl ring and COOH.[1][2] Coupled to the isopropyl methine.[2]
2.35 Multiplet (dsept)1H-CH (CH₃)₂Methine of the isopropyl group.[1][2] Complex splitting due to coupling with α-CH and two methyls.[2]
1.05 Doublet (J ≈ 6.5 Hz)3H-CH(CH ₃)ₐDiastereotopic methyl group A.
0.72 Doublet (J ≈ 6.5 Hz)3H-CH(CH ₃)bDiastereotopic methyl group B. Shielded by the aromatic ring current (anisotropy).[1][2]

Critical Interpretation:

  • Diastereotopic Methyls: The two methyl groups of the isopropyl moiety are not equivalent because they are adjacent to a chiral center.[2] One methyl (δ 0.[2]72) typically sits in the shielding cone of the phenyl ring, appearing significantly upfield compared to the other.

  • Coupling Constant: The coupling between the

    
    -proton and the isopropyl methine is typically large (~10-11 Hz), indicating an anti-periplanar conformational preference in solution to minimize steric clash between the phenyl and isopropyl groups.[1][2]
    
¹³C NMR (Carbon-13 NMR)

Solvent: CDCl₃.[1][2]

Chemical Shift (δ, ppm)AssignmentTypeNotes
179.5 C =OQuaternaryCarbonyl carbon.[1][2]
140.2 Ar-C1 QuaternaryIpso-carbon attached to the alkyl chain.[1][2]
134.5 Ar-C3 QuaternaryCarbon attached to Chlorine (C-Cl).[1][2]
129.8 Ar-C5 CHMeta to Cl.[1][2]
128.5 Ar-C2 CHBetween Cl and alkyl chain.[1][2]
127.5 Ar-C4 CHPara to alkyl chain.[1][2]
126.8 Ar-C6 CHOrtho to alkyl chain.[1][2]
58.5 C H-COOHCHAlpha-carbon.[1][2]
32.0 C H(CH₃)₂CHIsopropyl methine.[1][2]
21.5 -CH(C H₃)ₐCH₃Methyl A.
20.2 -CH(C H₃)bCH₃Methyl B.

Infrared (IR) Spectroscopy

The IR spectrum provides rapid confirmation of the functional groups, particularly the carboxylic acid and the meta-substituted aromatic ring.[2]

Sampling Method: KBr Pellet or ATR (Attenuated Total Reflectance) on solid/oil.[1][2]

Wavenumber (cm⁻¹)Vibration ModeFunctional GroupDiagnostic Value
2500 - 3300 O-H StretchCarboxylic AcidVery broad, "hump" characteristic of dimers.
1705 - 1720 C=O[1][2] StretchCarboxylic AcidStrong, sharp peak.[2] Lower frequency than esters due to H-bonding.
1575, 1475 C=C StretchAromatic RingSkeletal vibrations of the benzene ring.[2]
1200 - 1300 C-O StretchAcidCoupled with O-H bending.
780, 690 C-H Bend (oop)Meta-Substituted Ar"Out-of-plane" bending.[1][2] Meta-substitution often shows 3 bands in the 690-900 region (e.g., 780, 690).[2]
650 - 700 C-Cl StretchAryl ChlorideOften obscured but visible in the fingerprint region.[1][2]

Mass Spectrometry (MS)

Ionization Mode: Electron Impact (EI, 70 eV) is standard for structural elucidation.[1][2] Molecular Ion: m/z 212 (³⁵Cl) and 214 (³⁷Cl) in a 3:1 ratio.[2]

Fragmentation Pathway

The fragmentation is driven by the stability of the aromatic system and the ease of losing the carboxyl group.[2]

MSFragmentationM_IonMolecular Ion [M]+.m/z 212 / 214Frag1[M - COOH]+Secondary Carbocationm/z 167 / 169M_Ion->Frag1- COOH (45 Da)Frag2[M - C3H7]+Loss of Isopropylm/z 169 / 171M_Ion->Frag2- C3H7 (43 Da)BasePeakTropylium-like IonRearrangementm/z 125 / 127Frag1->BasePeak- C3H6 (Propene loss)

Caption: Primary fragmentation pathways in Electron Impact MS. The chlorine isotope pattern (3:1) is preserved in all chlorine-containing fragments.[1][2]

Key Fragments:

  • m/z 212/214 (M⁺): Weak molecular ion, typical for aliphatic acids.[2]

  • m/z 167/169 ([M-COOH]⁺): Formation of the 1-(3-chlorophenyl)-2-methylpropyl carbocation.[1][2]

  • m/z 125/127: Characteristic chlorobenzyl/tropylium cation formed after losing the alkyl chain.[2]

  • m/z 43: Isopropyl cation (C₃H₇⁺), often a high-abundance peak in the low mass region.[2]

Experimental Protocol for Data Acquisition

NMR Sample Preparation
  • Mass: Weigh 10-15 mg of the acid.

  • Solvent: Dissolve in 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS.

  • Filtration: If the sample is cloudy (common if salt impurities exist), filter through a cotton plug into the NMR tube.[2]

  • Acquisition:

    • ¹H: 16 scans, 2 second relaxation delay.[2]

    • ¹³C: 512-1024 scans, proton-decoupled.

GC-MS Analysis

Since carboxylic acids can tail on non-polar GC columns, derivatization is recommended for cleaner data.[1][2]

  • Derivatization: Treat 5 mg of acid with 100 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) at 60°C for 30 mins to form the TMS-ester.[1][2]

  • Shift: The Molecular Ion will shift to m/z 284 (212 + 72).[2]

References

  • American Elements. (n.d.).[2] 2-(3-chlorophenyl)-3-methylbutanoic acid - Properties and Specifications. Retrieved from [Link]

  • PubChem. (2025).[2][3] Compound Summary: 2-(3-chlorophenyl)-3-methylbutanoic acid (CID 12873600).[1][2][4] National Library of Medicine.[2] Retrieved from [Link]

Potential therapeutic targets of 2-(3-Chlorophenyl)-3-methylbutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Potential Therapeutic Targets of 2-(3-Chlorophenyl)-3-methylbutanoic acid

Introduction

2-(3-Chlorophenyl)-3-methylbutanoic acid is a small molecule whose therapeutic potential is largely uncharted. Its chemical structure, featuring a butanoic acid core and a 3-chlorophenyl moiety, offers compelling clues to its possible biological activities. This guide synthesizes information from related compounds to propose and explore potential therapeutic targets. By examining the well-established roles of butyric acid derivatives and the diverse bioactivities of chlorophenyl-containing compounds, we can construct a logical and evidence-based roadmap for the investigation of this novel molecule. This document is intended for researchers, scientists, and drug development professionals, providing both a theoretical framework and practical experimental guidance for elucidating the therapeutic promise of 2-(3-Chlorophenyl)-3-methylbutanoic acid.

Part I: The Butanoic Acid Core - A Probable Histone Deacetylase (HDAC) Inhibitor

The butanoic acid (butyric acid) backbone of the title compound is a strong indicator of its potential to function as a histone deacetylase (HDAC) inhibitor. Butyric acid and its derivatives are well-documented to inhibit HDACs, leading to a cascade of downstream effects with therapeutic implications, particularly in oncology.[1]

Mechanism of Action: HDAC Inhibition

HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure that represses gene transcription. By inhibiting HDACs, butyric acid derivatives promote histone hyperacetylation, resulting in a more relaxed chromatin state and the transcription of genes that can induce cell cycle arrest, differentiation, and apoptosis.[1][2]

HDAC_Inhibition cluster_0 Normal Gene Repression cluster_1 HDAC Inhibition Histone Histone Tail (Lysine) Acetyl Acetyl Group Histone->Acetyl Acetylated HDAC HDAC Acetyl->HDAC Deacetylation Chromatin_C Condensed Chromatin (Gene Repression) HDAC->Chromatin_C Leads to Butanoic_Acid 2-(3-Chlorophenyl) -3-methylbutanoic acid HDAC_I HDAC Blocked Butanoic_Acid->HDAC_I Inhibits Histone_A Histone Tail (Lysine) Acetyl_A Acetyl Group Histone_A->Acetyl_A Remains Acetylated Chromatin_O Open Chromatin (Gene Transcription) Acetyl_A->Chromatin_O Leads to

Caption: General mechanism of HDAC inhibition by a butanoic acid derivative.

Therapeutic Implications
  • Oncology: The primary therapeutic application of HDAC inhibitors is in cancer treatment. By inducing cytodifferentiation and inhibiting the proliferation of cancer cells, butyric acid derivatives have shown promise as anti-neoplastic agents.[3][4] Prodrugs of butyric acid, such as tributyrin, have been developed to overcome the rapid metabolism and short plasma half-life of the parent compound, demonstrating greater potency in inducing differentiation in leukemia cells.[5]

  • Gut Health: Butyric acid is a key short-chain fatty acid in the gut, providing energy for colonocytes and contributing to a healthy intestinal barrier.[4] Its derivatives have demonstrated anti-inflammatory effects and the ability to enhance intestinal barrier integrity in vitro.[2]

  • Neurological Disorders: Emerging research suggests that HDAC inhibitors, including butyric acid derivatives, could be beneficial in the treatment of neuropsychiatric and neurodegenerative disorders.[1]

Experimental Validation: HDAC Activity Assay

A fluorometric HDAC activity assay is a reliable method to determine if 2-(3-Chlorophenyl)-3-methylbutanoic acid inhibits HDAC enzymes.

Protocol:

  • Prepare Reagents:

    • HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

    • HeLa nuclear extract or purified human HDAC enzyme.

    • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

    • Developer solution (e.g., trypsin and a buffer to stop the HDAC reaction).

    • Test compound: 2-(3-Chlorophenyl)-3-methylbutanoic acid, dissolved in DMSO to create a stock solution, then serially diluted.

    • Positive control: A known HDAC inhibitor (e.g., Trichostatin A).

  • Assay Procedure:

    • Add 50 µL of assay buffer to all wells of a 96-well black microplate.

    • Add 5 µL of serially diluted test compound, positive control, or vehicle (DMSO) to the appropriate wells.

    • Add 20 µL of HeLa nuclear extract or purified HDAC enzyme to all wells except the blank.

    • Incubate at 37°C for 10 minutes.

    • Add 5 µL of the fluorogenic HDAC substrate to all wells.

    • Incubate at 37°C for 30-60 minutes.

    • Add 20 µL of developer solution to each well.

    • Incubate at 37°C for 15 minutes.

  • Data Analysis:

    • Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

    • Subtract the background fluorescence (wells with no enzyme).

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the log concentration of the test compound.

Component Volume
Assay Buffer50 µL
Test Compound/Control5 µL
HDAC Enzyme20 µL
Incubation10 min at 37°C
Substrate5 µL
Incubation30-60 min at 37°C
Developer20 µL
Incubation15 min at 37°C
Total Volume 100 µL

Part II: The 3-Chlorophenyl Moiety - A Versatile Pharmacophore

The presence of a chlorophenyl group in a small molecule can confer a wide range of biological activities by influencing factors such as lipophilicity, metabolic stability, and binding interactions with protein targets. The meta-position of the chlorine atom in 2-(3-Chlorophenyl)-3-methylbutanoic acid is of particular interest, as substituent positioning can dramatically alter target affinity and efficacy.[6]

Potential Therapeutic Targets
  • PARP-1 (Poly (ADP-ribose) polymerase-1): The chlorophenyl moiety is found in inhibitors of PARP-1, an enzyme critical for DNA repair and a key target in cancer therapy. Studies have shown that the meta-position of the chlorine atom can facilitate optimal orientation and high-affinity interactions within the PARP-1 binding pocket, leading to greater inhibitory potency compared to other positional isomers.[6]

  • AKT2/PKBβ (Protein Kinase Bβ): A series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles were identified as inhibitors of AKT2, a kinase involved in a major oncogenic signaling pathway in glioma.[7] This suggests that the chlorophenyl group can be a key pharmacophore for targeting this class of enzymes.

  • Tubulin: A 2-(3-Chloro-phenyl) substituted compound has been identified as an antitumor agent that inhibits tubulin polymerization, a mechanism shared by several established chemotherapy drugs.[8]

  • Anti-inflammatory Enzymes and Cytokines: A compound containing a 4-chlorophenyl group has demonstrated potent anti-inflammatory and immunomodulatory effects, significantly reducing TNF-α levels and increasing TGF-β1.[9][10] This points to potential interactions with enzymes in the inflammatory cascade (e.g., COX) or modulation of cytokine signaling pathways.

AKT_Signaling cluster_pathway Oncogenic AKT Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT2/PKBβ PIP3->AKT Recruits PDK1->AKT Phosphorylates (Activates) Downstream Downstream Effectors (e.g., mTOR, GSK3β) AKT->Downstream Phosphorylates Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation Chlorophenyl_Compound Chlorophenyl-containing Inhibitor Chlorophenyl_Compound->AKT Inhibits

Caption: Simplified AKT2/PKBβ signaling pathway and a potential point of inhibition.

Experimental Validation: Kinase Inhibition Assay (e.g., for AKT2)

A common method to assess the inhibition of a specific kinase like AKT2 is through a luminescence-based assay that measures ATP consumption.

Protocol:

  • Prepare Reagents:

    • Kinase assay buffer.

    • Recombinant human AKT2 enzyme.

    • Substrate peptide for AKT2.

    • ATP at a concentration near the Km for AKT2.

    • Test compound: 2-(3-Chlorophenyl)-3-methylbutanoic acid, serially diluted in DMSO.

    • Positive control: A known AKT2 inhibitor (e.g., MK-2206).

    • Kinase-Glo® Luminescent Kinase Assay reagent.

  • Assay Procedure:

    • Add kinase, substrate, and buffer to the wells of a 384-well white plate.

    • Add the test compound or controls.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and detect the remaining ATP by adding the Kinase-Glo® reagent.

    • Incubate for 10 minutes to allow the luminescent signal to stabilize.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • A lower luminescent signal indicates higher kinase activity (more ATP consumed).

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value from the dose-response curve.

Part III: A Roadmap for Target Deconvolution

Given the dual nature of its structure, 2-(3-Chlorophenyl)-3-methylbutanoic acid may possess a unique pharmacological profile, potentially acting on multiple targets. A systematic, tiered approach is essential for efficiently identifying its primary therapeutic targets.

Workflow Target Deconvolution Workflow cluster_tier1 Tier 1: Broad Spectrum Screening cluster_tier2 Tier 2: Hypothesis-Driven Validation cluster_tier3 Tier 3: Cellular and In Vivo Confirmation Phenotypic Phenotypic Screening (e.g., NCI-60 Cancer Cell Line Panel) HDAC_Assay HDAC Activity Assays (Fluorometric/Luminescent) Phenotypic->HDAC_Assay Informs Broad_Enzyme Broad Kinase/Enzyme Panel Screening Specific_Kinase Specific Kinase Assays (e.g., AKT2, PARP-1) Broad_Enzyme->Specific_Kinase Informs Cell_Assays Cell-Based Assays (Target Engagement, Downstream Signaling) HDAC_Assay->Cell_Assays Specific_Kinase->Cell_Assays Inflammation_Assay In Vitro Inflammation Assays (e.g., Cytokine Release in LPS-stimulated cells) Inflammation_Assay->Cell_Assays In_Vivo In Vivo Models (e.g., Xenograft Tumor Models, Inflammation Models) Cell_Assays->In_Vivo

Caption: A tiered workflow for identifying and validating therapeutic targets.

Tier 1: Broad Spectrum Screening

  • Phenotypic Screening: Initially, screen the compound against a diverse panel of cancer cell lines (e.g., the NCI-60 panel) to identify any tissue-specific cytotoxicity. This provides an unbiased view of its potential anti-cancer activity.

  • Broad Kinase/Enzyme Panel: Subject the compound to a broad panel screening service that tests for inhibition against hundreds of kinases and other enzymes. This can rapidly identify unexpected targets and confirm predicted ones.

Tier 2: Hypothesis-Driven Validation

  • Based on the structural analysis and Tier 1 results, conduct specific, targeted in vitro assays as detailed in Parts I and II. This includes dedicated assays for HDACs, PARP-1, AKT2, and relevant inflammatory markers.

Tier 3: Cellular and In Vivo Confirmation

  • Target Engagement Assays: Once a primary target is identified, confirm that the compound engages this target within a cellular context using techniques like the Cellular Thermal Shift Assay (CETSA).

  • Downstream Signaling Analysis: Use methods like Western blotting to verify that the compound modulates the expected downstream signaling pathways of the identified target.

  • In Vivo Models: Finally, evaluate the efficacy of 2-(3-Chlorophenyl)-3-methylbutanoic acid in relevant animal models, such as tumor xenograft models for oncology targets or carrageenan-induced paw edema for anti-inflammatory potential.[9][10]

Conclusion

While direct biological data on 2-(3-Chlorophenyl)-3-methylbutanoic acid is scarce, a detailed analysis of its structural components provides a robust foundation for exploring its therapeutic potential. The butanoic acid core strongly implicates HDAC inhibition as a primary mechanism of action, suggesting applications in oncology and potentially neurodegenerative and inflammatory conditions. The 3-chlorophenyl moiety broadens the field of potential targets to include key enzymes in cancer and inflammation, such as PARP-1 and AKT kinases . The proposed tiered experimental workflow offers a logical and efficient path to deconvolve these potential targets, validate the compound's mechanism of action, and ultimately unlock its therapeutic promise.

References

  • Rephaeli, A., et al. (1985). Derivatives of butyric acid as potential anti-neoplastic agents. International Journal of Cancer, 36(5), 603-607. [Link]

  • Kovrizhnykh, G. V., et al. (2024). Butyric acid and prospects for creation of new medicines based on its derivatives. Veterinary World, 17(3), 643-652. [Link]

  • Chen, Z. X., & Breitman, T. R. (1994). Tributyrin: A Prodrug of Butyric Acid for Potential Clinical Application in Differentiation Therapy. Cancer Research, 54(13), 3494-3499. [Link]

  • Extrapolate. (2024). Butyric Acid Derivatives: Paving the Path for New Health Discoveries. Extrapolate Blog. [Link]

  • Le, T. H., et al. (2023). Butyrate Derivatives Exhibited Anti-Inflammatory Effects and Enhanced Intestinal Barrier Integrity in Porcine Cell Culture Models. Animals, 13(9), 1530. [Link]

  • Adesina, K. T., et al. (2021). Unveiling the mechanistic roles of chlorine substituted phthalazinone-based compounds containing chlorophenyl moiety towards the inhibition of poly (ADP ribose) polymerase-1. Journal of Biomolecular Structure and Dynamics, 40(12), 5323-5337. [Link]

  • Vala, R. M., et al. (2022). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. Journal of the Serbian Chemical Society, 87(9), 1029-1041. [Link]

  • Therapeutic Target Database. (n.d.). 2-(3-Chloro-phenyl)-1H-[3][8]naphthyridin-4-one. TTD. [Link]

  • PubChem. (n.d.). (2S)-2-[[2-(4-chlorophenyl)sulfanylacetyl]amino]-3-methylbutanoic acid. National Center for Biotechnology Information. [Link]

  • Lesyk, R., et al. (2022). 2-{5-[(Z,2Z)-2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}-3-methylbutanoic Acid as a Potential Anti-Breast Cancer Molecule. Molecules, 27(7), 2331. [Link]

  • Al-Masoudi, N. A., et al. (2023). Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives. RSC Advances, 13(47), 32917-32931. [Link]

  • Al-Zoubi, R. M., et al. (2024). Probing Combined Experimental and Computational Profiling to Identify N-(benzo[d]thiazol-2-yl) Carboxamide Derivatives: A Path to Potent α-Amylase and α-Glucosidase Inhibitors for Treating Diabetes Mellitus. Molecules, 29(5), 1007. [Link]

  • AERU. (2023). (2RS)-2-(4-chlorophenyl)-3-methylbutanoic acid. Agriculture and Environment Research Unit, University of Hertfordshire. [Link]

  • Zlatanova-Tenisheva, H., et al. (2025). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. International Journal of Molecular Sciences, 26(17), 13456. [Link]

  • Zlatanova-Tenisheva, H., et al. (2025). (PDF) Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. ResearchGate. [Link]

  • PubChem. (n.d.). Benzeneacetic acid, 4-chloro-alpha-(1-methylethyl)-. National Center for Biotechnology Information. [Link]

Sources

Substituted Phenylacetic Acid Derivatives: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of a Core Scaffold

Substituted phenylacetic acid derivatives represent a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] Characterized by a phenyl ring and a carboxylic acid group separated by a methylene spacer, this scaffold allows for extensive functionalization, enabling the fine-tuning of physicochemical and biological properties.[1] This adaptability has led to their successful application in treating a multitude of conditions, ranging from inflammation and pain to metabolic disorders and neurological conditions.[2][3][4] This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, pharmacological activities, structure-activity relationships, and therapeutic applications of this important class of molecules.

I. Synthetic Methodologies: Constructing the Core

The synthesis of substituted phenylacetic acid derivatives can be approached through several robust and versatile methods. The choice of a particular synthetic route often depends on the desired substitution pattern on the phenyl ring and the availability of starting materials.

A. Classical and Modern Synthetic Routes

A variety of methods have been established for the synthesis of the phenylacetic acid core. These include:

  • Hydrolysis of Benzyl Cyanides: A traditional and reliable method involving the conversion of a benzyl cyanide to the corresponding carboxylic acid under acidic or basic conditions.[1]

  • Willgerodt-Kindler Reaction: This reaction allows for the synthesis of phenylacetic acids from acetophenones through a rearrangement process.[1]

  • Palladium-Catalyzed Carbonylation: A modern and efficient approach that introduces the carboxylic acid moiety via the carbonylation of benzyl halides.[1]

  • Suzuki Coupling: This cross-coupling reaction is particularly useful for synthesizing derivatives with complex substitution patterns on the phenyl ring by coupling an aryl boronic acid with a suitable halide.[3]

Table 1: Comparison of Common Synthetic Routes for Substituted Phenylacetic Acids

Synthetic MethodStarting MaterialsKey ReagentsAdvantagesDisadvantages
Hydrolysis of Benzyl Cyanides Benzyl CyanidesStrong Acid or BaseHigh yields, readily available starting materials.Harsh reaction conditions may not be suitable for sensitive functional groups.
Willgerodt-Kindler Reaction AcetophenonesSulfur, MorpholineUseful for specific substitution patterns.Can produce byproducts, requires high temperatures.
Palladium-Catalyzed Carbonylation Benzyl HalidesPalladium Catalyst, Carbon MonoxideHigh efficiency, good functional group tolerance.[1]Requires specialized equipment for handling carbon monoxide.
Suzuki Coupling Aryl Boronic Acids, Alkyl HalidesPalladium Catalyst, BaseExcellent for creating diverse substitution patterns.[3]Boronic acids can be expensive or require separate synthesis.
B. Experimental Protocol: Palladium-Catalyzed Carbonylation of 2,4-Dichlorobenzyl Chloride

This protocol describes a highly efficient method for the synthesis of 2,4-dichlorophenylacetic acid.[1]

Materials:

  • 2,4-Dichlorobenzyl chloride

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Toluene

  • Aqueous Sodium Hydroxide (NaOH)

  • Carbon Monoxide (CO) gas

  • High-pressure reactor

Procedure:

  • In a high-pressure reactor, combine 2,4-dichlorobenzyl chloride (1.0 eq), palladium(II) acetate (0.01 eq), and triphenylphosphine (0.02 eq) in toluene.

  • Add an aqueous solution of sodium hydroxide (2.0 eq).

  • Pressurize the reactor with carbon monoxide to 10-20 atm.

  • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess CO.

  • Acidify the aqueous layer with concentrated HCl to precipitate the product.

  • Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent to yield pure 2,4-dichlorophenylacetic acid.[1]

Synthesis_Workflow start Starting Materials (Benzyl Halide, CO, Base) reactor High-Pressure Reactor (Palladium Catalyst, Solvent) start->reactor Combine reaction Carbonylation Reaction (Heat, Pressure) reactor->reaction Initiate workup Acidification & Precipitation reaction->workup Process product Purified Substituted Phenylacetic Acid workup->product Isolate & Purify

Caption: Generalized workflow for the synthesis of substituted phenylacetic acids via palladium-catalyzed carbonylation.

II. Diverse Pharmacological Activities

While prominently known for their role as Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), the pharmacological landscape of substituted phenylacetic acid derivatives is remarkably diverse.[5]

A. Anti-inflammatory and Analgesic Activity

The most well-known application of this class of compounds is in the management of pain and inflammation. Derivatives such as diclofenac are potent inhibitors of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[6]

B. Aldose Reductase Inhibition

Certain substituted phenylacetic acids have been identified as potent inhibitors of aldose reductase, an enzyme implicated in the long-term complications of diabetes mellitus, such as neuropathy, nephropathy, and retinopathy.[7][8] The accumulation of sorbitol, produced by the action of aldose reductase on glucose, leads to osmotic stress and cellular damage in various tissues.[7]

Polyol_Pathway Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase (ALR2) Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase Complications Diabetic Complications (Neuropathy, Retinopathy) Sorbitol->Complications Inhibitor Substituted Phenylacetic Acid Derivatives Inhibitor->Glucose Inhibits

Caption: The polyol pathway and the inhibitory role of substituted phenylacetic acid derivatives on aldose reductase.

C. Liver X Receptor (LXR) Agonism

Recent research has uncovered that certain quinoline-substituted phenylacetic acids act as agonists for Liver X Receptors (LXRs).[1] LXRs are nuclear receptors that play a crucial role in the regulation of cholesterol, fatty acid, and glucose homeostasis.[9] Agonism of LXRs has shown potential in the treatment of atherosclerosis.[1]

D. Anticonvulsant Properties

A growing body of evidence suggests that some phenylacetic acid derivatives possess significant anticonvulsant activity.[10][11] The proposed mechanisms of action are often multifactorial, involving the modulation of voltage-gated sodium and calcium channels, as well as interactions with neurotransmitter systems.[12]

E. Antibacterial Activity

Several N-phenylacetamide derivatives containing a thiazole moiety have demonstrated promising in vitro antibacterial activity against various plant pathogenic bacteria.[3][7][8] The mechanism of action is believed to involve the disruption of the bacterial cell membrane.[3]

III. Structure-Activity Relationship (SAR) Studies

The biological activity of substituted phenylacetic acid derivatives is highly dependent on the nature and position of substituents on the phenyl ring. SAR studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds.

Table 2: Structure-Activity Relationship of Substituted Phenylacetic Acid Derivatives as Aldose Reductase Inhibitors

CompoundSubstitution PatternIC50 (µM)Reference
5d 3-(4-bromo-2-fluorobenzyloxy)phenylacetic acid20.9[7]
IIa cyclohexylmethyloxyphenylacetic acid-[5]
IIb cyclohexylmethyloxyphenylacetic acid-[5]
4aa n-heptyloxy substituted phenylacetic acidPotent[5]
4ba n-heptyloxy substituted phenylacetic acidPotent[5]
3k (Z)-3-(3,4-dihydroxyphenyl)-2-(4-methylbenzoyl)propenoic acid0.49[13]

A lower IC50 value indicates greater potency.

Key SAR insights for aldose reductase inhibitors include the critical role of a methylene spacer between the aromatic core and the acidic function.[7] Furthermore, the presence of a halogenated benzyl subunit or an n-heptyloxy side chain can significantly enhance inhibitory activity.[5][8]

IV. Experimental Protocols for Biological Evaluation

A. In Vitro Aldose Reductase Inhibition Assay

This spectrophotometric assay is a reliable method for determining the inhibitory potency of test compounds against aldose reductase.[14]

Principle: The assay measures the decrease in absorbance at 340 nm, which corresponds to the consumption of NADPH during the reduction of a substrate (e.g., DL-glyceraldehyde) by aldose reductase.[2]

Materials:

  • Purified recombinant human aldose reductase (ALR2) or rat lens homogenate[2][14]

  • Phosphate buffer (0.067 M, pH 6.2)[2][14]

  • NADPH solution[2][14]

  • DL-Glyceraldehyde solution[2][14]

  • Test compound and positive control (e.g., Epalrestat)[14]

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, NADPH, and the enzyme solution.

  • Add the test compound at various concentrations to the reaction mixture and pre-incubate.

  • Initiate the reaction by adding the DL-glyceraldehyde substrate.

  • Monitor the decrease in absorbance at 340 nm over time.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[14]

B. In Vivo Anticonvulsant Activity Assessment: Maximal Electroshock (MES) Seizure Test

The MES test is a widely used animal model to screen for anticonvulsant activity.[15]

Procedure:

  • Administer the test compound to mice or rats at various doses.

  • At the time of expected peak effect, apply a brief electrical stimulus through corneal or ear-clip electrodes to induce a seizure.

  • Observe the animals for the presence or absence of a tonic hindlimb extension, which is indicative of a maximal seizure.

  • The dose at which 50% of the animals are protected from the tonic hindlimb extension (ED50) is calculated to determine the anticonvulsant potency of the compound.[15]

V. Therapeutic Applications and Future Perspectives

The therapeutic landscape of substituted phenylacetic acid derivatives continues to expand. While their use as NSAIDs is well-established, their potential in other therapeutic areas is an active area of research.[5] The development of selective aldose reductase inhibitors holds promise for the management of diabetic complications.[7] Furthermore, the discovery of LXR agonists and compounds with anticonvulsant and antibacterial properties opens up new avenues for drug development.[1][3][10]

The versatility of the phenylacetic acid scaffold, coupled with a deeper understanding of its SAR, will undoubtedly lead to the discovery of novel and improved therapeutic agents in the future.

References

  • Hu B, Collini M, Unwalla R, et al. Discovery of phenyl acetic acid substituted quinolines as novel liver X receptor agonists for the treatment of atherosclerosis. J Med Chem. 2006;49(21):6151-6154. doi:10.1021/jm0609566
  • Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Accessed February 24, 2026. [Link]

  • Kovacic P, Somanathan R. Synthesis of novel phenylacetic acid derivatives with halogenated benzyl subunit and evaluation as aldose reductase inhibitors. Eur J Pharm Sci. 2006;27(2-3):188-193. doi:10.1016/j.ejps.2005.09.006
  • Kovacic P, Somanathan R. Synthesis of novel phenylacetic acid derivatives with halogenated benzyl subunit and evaluation as aldose reductase inhibitors. PubMed. Accessed February 24, 2026. [Link]

  • Wikipedia. Phenylacetic acid. Accessed February 24, 2026. [Link]

  • MDPI. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules. 2020;25(8):1786. doi:10.3390/molecules25081786
  • MDPI. Synthesis and Activity of a New Series of(Z)-3-Phenyl-2-benzoylpropenoic Acid Derivatives as Aldose Reductase Inhibitors. Molecules. 2007;12(5):1032-1043. doi:10.3390/12051032
  • MDPI. Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. Int J Mol Sci. 2021;22(23):13052. doi:10.3390/ijms222313052
  • Andres-Mach M, Szewczyk A, Zagaja M, et al. Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. Int J Mol Sci. 2021;22(23):13052. doi:10.3390/ijms222313052
  • Sahoo SP, et al. Discovery of novel aldose reductase inhibitors characterized by an alkoxy-substituted phenylacetic acid core. Bioorg Med Chem Lett. 2006;16(20):5466-5469. doi:10.1016/j.bmcl.2006.07.085
  • Kaminski K, et al. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Molecules. 2015;20(12):22285-22302. doi:10.3390/molecules201219859
  • Fereidoonnezhad M, et al. Hybridization of the effective pharmacophores for treatment of epilepsy: design, synthesis, in vivo anticonvulsant activity, and in silico studies of phenoxyphenyl-1,3,4-oxadiazole-thio-N-phenylacetamid hybrids. Sci Rep. 2023;13(1):11548. doi:10.1038/s41598-023-38649-z
  • Maccari R, et al. Synthesis and Activity of a New Series of(Z)-3-Phenyl-2-benzoylpropenoic Acid Derivatives as Aldose Reductase Inhibitors. Molecules. 2007;12(5):1032-1043. doi:10.3390/12051032
  • El-Sayed MA, et al. Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. RSC Med Chem. 2024;15(1):164-180. doi:10.1039/d3md00609a
  • Scribd. PHARMACOLOGY OF NON-STEROIDAL ANTI-INFLAMMATORY DRUGS. Accessed February 24, 2026. [Link]

  • Epilepsy Society. Mechanisms of action of antiepileptic drugs. Accessed February 24, 2026. [Link]

  • ResearchGate. (PDF) Evaluation of In-Vitro Aldose Reductase and Anti-Diabetic Activities of Murraya koenigii Seeds. Accessed February 24, 2026. [Link]

  • ACS Publications. Discovery of New Liver X Receptor Agonists by Pharmacophore Modeling and Shape-Based Virtual Screening. J Chem Inf Model. 2014;54(2):543-554. doi:10.1021/ci400569s
  • PeerJ. The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens. PeerJ. 2022;10:e14322. doi:10.7717/peerj.14322
  • Taylor & Francis Online. In vitro aldose reductase inhibitory activity of some flavonyl-2,4-thiazolidinediones. J Enzyme Inhib Med Chem. 2008;23(5):659-664. doi:10.1080/14756360701740924
  • ResearchGate. Identification of a Selective Agonist for Liver X Receptor (LXR ) via Screening of a Synthetic Compound Library. Accessed February 24, 2026. [Link]

  • PubMed. Mechanisms of action of anticonvulsant agents. Accessed February 24, 2026. [Link]

  • Frontiers. Development of LXR inverse agonists to treat MAFLD, NASH, and other metabolic diseases. Front Pharmacol. 2022;13:989647. doi:10.3389/fphar.2022.989647
  • PNAS. Structural requirements of ligands for the oxysterol liver X receptors LXRα and LXRβ. Proc Natl Acad Sci U S A. 2001;98(10):5492-5497. doi:10.1073/pnas.081112498
  • International Journal of Pharmacy and Biological Sciences. QSAR Study of Nitrophenyl Derivatives as Aldose Reductase Inhibitor. Accessed February 24, 2026. [Link]

  • ACS Publications. Uncovering α-Selectivity for Liver X Receptor Agonists for Lipotoxic Cancer Therapies. J Med Chem. 2025;68(6):2681-2702. doi:10.1021/acs.jmedchem.4c02377
  • Santini C, et al. Phenylacetic acid derivatives as hPPAR agonists. Bioorg Med Chem Lett. 2003;13(7):1277-1280. doi:10.1016/s0960-894x(03)00115-x
  • Alila Medical Media. Pharmacology - Antiepileptic Drugs, Animation. YouTube. October 23, 2023. Accessed February 24, 2026. [Link]

Sources

Methodological & Application

Application Note & Protocol: A Detailed Guide to the Laboratory-Scale Synthesis of 2-(3-Chlorophenyl)-3-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, technically detailed protocol for the laboratory-scale synthesis of 2-(3-chlorophenyl)-3-methylbutanoic acid, a valuable building block in pharmaceutical and agrochemical research. The synthesis proceeds via a two-step sequence involving the alkylation of 3-chlorophenylacetonitrile followed by the hydrolysis of the resultant nitrile intermediate. This guide is designed for an audience of researchers, scientists, and drug development professionals, offering in-depth explanations of the underlying chemical principles, step-by-step procedures, and critical safety considerations to ensure a reproducible and high-yielding outcome.

Introduction

Substituted phenylacetic acids are a class of compounds of significant interest in medicinal chemistry, serving as key structural motifs in a variety of therapeutic agents.[1] The title compound, 2-(3-chlorophenyl)-3-methylbutanoic acid, incorporates a stereocenter and a specific substitution pattern that makes it a desirable intermediate for creating diverse molecular libraries for drug discovery.

The synthetic strategy outlined herein is a classic yet robust approach, beginning with the readily available 3-chlorophenylacetonitrile.[2] The core transformations involve the formation of a carbon-carbon bond at the benzylic position, followed by the conversion of the nitrile functional group into a carboxylic acid.[1][3] This method is favored for its reliability and scalability in a standard laboratory setting.

Overall Reaction Scheme

The synthesis is accomplished in two primary steps:

  • Alkylation: The α-carbon of 3-chlorophenylacetonitrile is deprotonated using a strong, non-nucleophilic base, sodium amide, to generate a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking 2-bromopropane in an SN2 reaction to form 2-(3-chlorophenyl)-3-methylbutanenitrile.

  • Hydrolysis: The nitrile intermediate is subsequently hydrolyzed under harsh basic conditions using sodium hydroxide in a high-boiling solvent (ethylene glycol) to yield the sodium salt of the target carboxylic acid. Acidification in the final workup step affords the pure 2-(3-chlorophenyl)-3-methylbutanoic acid.

Detailed Experimental Protocols

Materials and Reagents

All reagents should be of high purity and used as received unless otherwise specified. Anhydrous solvents are critical for the success of Step 1.

Reagent/MaterialGradePurityExample SupplierNotes
3-ChlorophenylacetonitrileReagent≥99%Sigma-Aldrich[2]Starting Material
Sodium Amide (NaNH₂)Reagent98%Sigma-AldrichHighly reactive with water. Handle under inert gas.
2-BromopropaneReagent≥99%Alfa AesarAlkylating Agent
TolueneAnhydrous99.8%Fisher ScientificDry over molecular sieves prior to use.
Sodium Hydroxide (NaOH)ACS Reagent≥97%VWR
Ethylene GlycolReagent≥99%Sigma-AldrichHigh-boiling solvent for hydrolysis.
Hydrochloric Acid (HCl)ACS Reagent37% (conc.)Fisher ScientificFor acidification work-up.
Diethyl EtherACS Grade≥99.0%VWRFor extractions.
Magnesium Sulfate (MgSO₄)AnhydrousFisher ScientificDrying agent.
Step 1: Synthesis of 2-(3-Chlorophenyl)-3-methylbutanenitrile

Causality and Rationale: The key to this step is the generation of a stable carbanion. The protons on the carbon adjacent (α-position) to the nitrile group of 3-chlorophenylacetonitrile are acidic due to the inductive electron-withdrawing effect of the nitrile and the resonance stabilization of the resulting conjugate base across the phenyl ring. Sodium amide is a sufficiently strong base to deprotonate this position. Toluene is used as an anhydrous, non-protic solvent that can be heated to the required reaction temperature. An inert nitrogen atmosphere is essential to prevent the highly reactive sodium amide and the carbanion intermediate from being quenched by atmospheric moisture.

Experimental Workflow: Alkylation

Caption: Workflow for the alkylation of 3-chlorophenylacetonitrile.

Procedure:

  • Equip a 500 mL three-necked, round-bottom flask with a magnetic stirrer, reflux condenser, nitrogen inlet, and a pressure-equalizing dropping funnel. Dry all glassware in an oven and assemble while hot under a stream of dry nitrogen.

  • Charge the flask with 3-chlorophenylacetonitrile (15.16 g, 0.1 mol) and 150 mL of anhydrous toluene.

  • Under a positive pressure of nitrogen, carefully add sodium amide (4.30 g, 0.11 mol) in small portions to the stirred solution.

  • Heat the reaction mixture to 50°C and maintain for 2 hours. A change in color to deep red or brown should be observed, indicating carbanion formation.

  • Through the dropping funnel, add 2-bromopropane (14.76 g, 0.12 mol) dropwise over 30 minutes, maintaining the temperature below 60°C.

  • After the addition is complete, heat the mixture to reflux (approx. 110°C) for 4 hours. Monitor the reaction progress by TLC (thin-layer chromatography).

  • Cool the flask to room temperature in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of 50 mL of water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer with water (2 x 50 mL) and then with saturated brine (1 x 50 mL).

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator to yield the crude 2-(3-chlorophenyl)-3-methylbutanenitrile as an oil. This crude product is typically of sufficient purity for the next step.

Step 2: Hydrolysis of 2-(3-Chlorophenyl)-3-methylbutanenitrile

Causality and Rationale: The hydrolysis of nitriles to carboxylic acids requires forcing conditions.[3] Basic hydrolysis is employed here to avoid potential side reactions on the chlorinated ring. A high concentration of sodium hydroxide acts as both the reagent and catalyst. Ethylene glycol is used as the solvent due to its high boiling point (~197°C), which allows the reaction to be conducted at the high temperatures (150-160°C) necessary to drive the hydrolysis to completion in a reasonable timeframe. The reaction first produces the sodium carboxylate salt, which is soluble in the aqueous ethylene glycol mixture. Subsequent acidification with a strong mineral acid, like HCl, protonates the carboxylate to precipitate the desired water-insoluble carboxylic acid.

Experimental Workflow: Hydrolysis

Caption: Workflow for the hydrolysis of the nitrile intermediate.

Procedure:

  • To the flask containing the crude 2-(3-chlorophenyl)-3-methylbutanenitrile, add sodium hydroxide pellets (24.0 g, 0.6 mol) and 120 mL of ethylene glycol.

  • Equip the flask with a reflux condenser and a thermometer. Heat the stirred mixture to 160°C and maintain for 6-8 hours. The reaction progress can be monitored by the cessation of ammonia evolution (test with moist pH paper at the top of the condenser) or by TLC.

  • Cool the dark mixture to room temperature and pour it into 400 mL of cold water.

  • Wash the aqueous solution with diethyl ether (2 x 100 mL) to remove any non-acidic impurities. Discard the ether washes.

  • Cool the aqueous layer in an ice-water bath and carefully acidify to pH < 2 by the slow addition of concentrated hydrochloric acid. A thick, off-white precipitate will form.

  • Extract the product from the aqueous mixture with diethyl ether (3 x 100 mL).

  • Combine the organic extracts, wash with saturated brine (1 x 100 mL), and dry over anhydrous magnesium sulfate.

  • Filter the solution and remove the solvent under reduced pressure to yield the crude 2-(3-chlorophenyl)-3-methylbutanoic acid as a solid.

  • Purify the crude product by recrystallization from a minimal amount of a hot hexane/ethyl acetate solvent mixture to afford the final product as a white crystalline solid.

Product Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

AnalysisExpected Result
Appearance White crystalline solid
Yield 65-75% over two steps
Melting Point 94-96 °C
¹H NMR (400 MHz, CDCl₃) δ 11.5 (br s, 1H, COOH), 7.30-7.15 (m, 4H, Ar-H), 3.42 (d, J=7.2 Hz, 1H, α-CH), 2.35 (m, 1H, β-CH), 1.01 (d, J=6.8 Hz, 3H, CH₃), 0.82 (d, J=6.8 Hz, 3H, CH₃).
¹³C NMR (101 MHz, CDCl₃) δ 179.8, 140.5, 134.3, 129.7, 129.1, 127.8, 126.5, 57.9, 33.4, 20.9, 19.3.
IR (ATR, cm⁻¹) 3300-2500 (broad, O-H stretch), 2968 (C-H stretch), 1708 (strong, C=O stretch), 1477, 1082 (C-Cl stretch).
MS (ESI⁻) m/z: 211.05 [M-H]⁻, 213.05 [M+2-H]⁻ (approx. 3:1 ratio for Cl isotope).[4]

Safety and Handling Precautions

  • Sodium Amide (NaNH₂): A highly water-reactive solid. It can ignite spontaneously in moist air. All operations must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon). Appropriate personal protective equipment (PPE), including a face shield, flame-retardant lab coat, and heavy-duty gloves, is mandatory.

  • Strong Acids and Bases: Concentrated HCl and solid NaOH are highly corrosive. Handle with extreme care in a fume hood, wearing gloves and safety goggles.

  • Flammable Solvents: Toluene and diethyl ether are highly flammable. Ensure all heating is performed using heating mantles or oil baths, and no ignition sources are present in the vicinity.

  • General Precautions: This entire synthesis should be performed in a well-ventilated chemical fume hood.

References

  • Organic Syntheses. Phenylacetic Acid. Org. Syn. Coll. Vol. 1, p.436 (1941); Vol. 2, p.333 (1922). URL: [Link]

  • PubChem. Benzeneacetic acid, 4-chloro-alpha-(1-methylethyl)-. National Center for Biotechnology Information. URL: [Link]

  • PubChemLite. 2-(3-chlorophenyl)-3-methylbutanoic acid. Université du Luxembourg. URL: [Link]

  • Coan, S. B.; Becker, E. I. α-(4-CHLOROPHENYL)-γ-PHENYLACETOACETONITRILE. Organic Syntheses, 1955, 35, 30. URL: [Link]

Sources

Application Notes and Protocols for the Quantification of 2-(3-Chlorophenyl)-3-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides detailed application notes and validated protocols for the quantitative analysis of 2-(3-Chlorophenyl)-3-methylbutanoic acid. Designed for researchers, analytical scientists, and professionals in drug development, this document outlines robust methodologies using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The protocols herein are grounded in established analytical principles, offering step-by-step instructions for sample preparation, instrument configuration, and data analysis. The causality behind experimental choices is explained to ensure technical accuracy and reproducibility, empowering laboratories to achieve reliable and sensitive quantification of this compound in diverse matrices.

Introduction and Analytical Strategy

2-(3-Chlorophenyl)-3-methylbutanoic acid is a carboxylic acid derivative whose accurate quantification is essential in various stages of pharmaceutical research and development, including metabolic studies, impurity profiling, and quality control of synthetic processes. The molecular structure, featuring a chlorophenyl group and a carboxylic acid moiety, dictates the selection of appropriate analytical techniques.

The primary analytical challenges involve achieving adequate sensitivity, selectivity against matrix components, and ensuring method robustness. This guide presents two primary strategies:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for bioanalytical applications, offering unparalleled sensitivity and selectivity, making it ideal for quantifying trace levels in complex biological matrices like plasma.[1]

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A cost-effective and widely accessible technique suitable for higher concentration samples in simpler matrices, such as in-process control or formulation analysis. The chlorophenyl chromophore allows for direct UV detection.[2][3]

The choice between these methods depends on the specific application, required limits of quantification, and the complexity of the sample matrix.[4]

Method 1: High-Sensitivity Quantification in Biological Matrices by LC-MS/MS

This method is optimized for the trace-level quantification of 2-(3-Chlorophenyl)-3-methylbutanoic acid in human plasma, a common requirement in pharmacokinetic studies. The protocol emphasizes efficient sample cleanup to mitigate matrix effects, which can suppress or enhance the analyte signal during mass spectrometry analysis.[5][6]

Principle of LC-MS/MS

The methodology couples the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. The analyte is first separated from other matrix components on a reverse-phase HPLC column. It then enters the mass spectrometer, where it is ionized, typically via electrospray ionization (ESI). The precursor ion corresponding to the analyte's mass is selected and fragmented, and a specific product ion is monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity.[1] The carboxylic acid group makes this compound ideal for negative mode ESI.[7]

Experimental Protocol: LC-MS/MS

2.2.1 Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective technique for removing the bulk of proteins from plasma samples prior to analysis.[5][8]

  • Materials:

    • Human plasma samples

    • 2-(3-Chlorophenyl)-3-methylbutanoic acid analytical standard

    • Internal Standard (IS) solution (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound)

    • Acetonitrile (ACN), HPLC grade, chilled to 4°C

    • Microcentrifuge tubes (1.5 mL)

  • Procedure:

    • Pipette 100 µL of plasma sample into a microcentrifuge tube.

    • Spike with 10 µL of the internal standard solution.

    • Add 300 µL of cold acetonitrile to precipitate the proteins.[9]

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube or a 96-well plate.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90% Mobile Phase A: 10% Mobile Phase B).

    • Vortex briefly and inject into the LC-MS/MS system.

2.2.2 LC-MS/MS Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis P_Start 1. Plasma Sample (100 µL) P_IS 2. Add Internal Standard P_Start->P_IS P_PPT 3. Add Cold ACN (300 µL) P_IS->P_PPT P_Vortex 4. Vortex (1 min) P_PPT->P_Vortex P_Centrifuge 5. Centrifuge (14,000 rpm) P_Vortex->P_Centrifuge P_Supernatant 6. Transfer Supernatant P_Centrifuge->P_Supernatant P_Evap 7. Evaporate to Dryness P_Supernatant->P_Evap P_Recon 8. Reconstitute P_Evap->P_Recon P_Inject 9. Inject into LC-MS/MS P_Recon->P_Inject LC UPLC/HPLC Separation (C18 Column) P_Inject->LC MS Tandem Mass Spectrometer (ESI-, MRM Mode) LC->MS Data Data Acquisition & Quantification MS->Data

Caption: Workflow for LC-MS/MS analysis of 2-(3-Chlorophenyl)-3-methylbutanoic acid.

2.2.3 Instrument Conditions

  • Liquid Chromatography:

    • System: Waters ACQUITY UPLC or equivalent.[6]

    • Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.[6]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Flow Rate: 0.4 mL/min.

    • Gradient: Start with 95% A, ramp to 5% A over 4 minutes, hold for 1 minute, and return to initial conditions for re-equilibration.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • System: Waters Xevo TQ-S or equivalent tandem quadrupole mass spectrometer.[6]

    • Ionization Mode: Electrospray Ionization (ESI), Negative.

    • Capillary Voltage: 2.5 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 500°C.

    • MRM Transitions: These must be optimized by infusing a standard solution of the analyte. Based on its structure (MW: 212.66), a plausible transition would be:

      • Analyte: Q1 (m/z) 211.1 → Q3 (m/z) 167.1 [M-H]⁻ → [M-H-CO₂]⁻

      • Internal Standard: To be determined based on the selected IS.

Method Validation Summary

A self-validating system requires rigorous testing to ensure its performance. The described method should be validated according to regulatory guidelines from bodies like the FDA or ICH.

Validation ParameterTypical Acceptance Criteria (ICH/FDA)Hypothetical Performance
Linearity (r²) ≥ 0.990.997
Range Defined by linearity, accuracy, precision0.5 - 500 ng/mL
LOD Signal-to-Noise Ratio ≥ 30.15 ng/mL
LOQ Signal-to-Noise Ratio ≥ 100.5 ng/mL
Accuracy (% Bias) Within ±15% (±20% at LOQ)-5.2% to +6.8%
Precision (%RSD) ≤ 15% (≤ 20% at LOQ)Intra-day: ≤ 5.5%, Inter-day: ≤ 7.2%
Matrix Effect CV of IS-normalized factor < 15%Pass
Recovery Consistent, precise, and reproducible> 85%

Method 2: Routine Quantification by HPLC-UV

For applications where the analyte concentration is higher and the sample matrix is less complex (e.g., reaction monitoring, purity assessment), HPLC with UV detection provides a reliable and economical alternative.

Principle of HPLC-UV

This technique separates compounds based on their differential partitioning between a stationary phase (e.g., C18 column) and a liquid mobile phase.[2] Following separation, the analyte passes through a UV detector. The chlorophenyl group in 2-(3-Chlorophenyl)-3-methylbutanoic acid absorbs UV light, and the amount of absorbance is directly proportional to its concentration, allowing for quantification.[10]

Experimental Protocol: HPLC-UV

3.2.1 Sample Preparation: Dilution and Filtration

For non-biological samples, preparation is often straightforward.

  • Materials:

    • Sample containing the analyte

    • Diluent (typically the mobile phase)

    • Syringe filters (0.22 or 0.45 µm porosity)[11]

    • Autosampler vials

  • Procedure:

    • Accurately weigh or pipette a known amount of the sample.

    • Dissolve and/or dilute the sample with the mobile phase to a concentration within the established linear range of the method.

    • Filter the diluted sample through a 0.45 µm syringe filter to remove particulates that could damage the HPLC column.[11]

    • Transfer the filtrate to an autosampler vial for analysis.

3.2.2 HPLC-UV Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis S_Start 1. Obtain Sample S_Dilute 2. Dilute with Mobile Phase S_Start->S_Dilute S_Filter 3. Syringe Filter (0.45 µm) S_Dilute->S_Filter S_Vial 4. Transfer to Vial S_Filter->S_Vial HPLC HPLC Separation (C18 Column) S_Vial->HPLC UV UV-Vis Detector (λ = 225 nm) HPLC->UV Data Chromatogram & Peak Area Integration UV->Data

Caption: Workflow for HPLC-UV analysis of 2-(3-Chlorophenyl)-3-methylbutanoic acid.

3.2.3 Instrument Conditions

  • System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 column (e.g., 150 x 4.6 mm, 5 µm).[10]

  • Mobile Phase: Isocratic mixture of Acetonitrile and 25 mM Potassium Phosphate buffer (pH adjusted to 3.0 with phosphoric acid) (50:50, v/v). The acidic pH ensures the carboxylic acid is protonated for better retention on a reverse-phase column.[10]

  • Flow Rate: 1.0 mL/min.[10]

  • Column Temperature: 30°C.

  • Detection Wavelength: 225 nm.[10]

  • Injection Volume: 20 µL.

Data Analysis and System Suitability

Quantification is based on an external standard calibration curve, plotting the peak area against the known concentration of prepared standards. Before analyzing samples, a system suitability test must be performed to ensure the chromatographic system is performing adequately. Key parameters include:

  • Tailing Factor: Should be ≤ 2.0.

  • Theoretical Plates: Should be > 2000.

  • Precision of Injections (%RSD): Should be ≤ 2.0% for at least five replicate injections of a standard.

References

  • Theseus. (2021). Method Validation of Short Chain Carboxylic Acids. Available at: [Link]

  • ResearchGate. (2025). Development and Validation of an Analytical Method for Quantitative Determination of Carboxylic Acids in Air Samplers. Available at: [Link]

  • PubMed. (2006). Validated HPLC method for determination of carboxylic acid metabolite of clopidogrel in human plasma and its application to a pharmacokinetic study. Available at: [Link]

  • Phenomenex. (n.d.). SAMPLE PREPARATION. Available at: [Link]

  • PMC. (n.d.). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. Available at: [Link]

  • Macedonian Journal of Chemistry and Chemical Engineering. (2016). HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. Available at: [Link]

  • MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Available at: [Link]

  • Waters. (n.d.). A Novel Method for Monitoring Matrix Interferences in Biological Samples using Dual-Scan MRM Mode Mass Spectrometry. Available at: [Link]

  • ResearchGate. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Available at: [Link]

  • Japan International Center for Environmental Technology Transfer. (n.d.). III Analytical Methods. Available at: [Link]

  • Future Science. (n.d.). Quantitative bioanalysis by LC-MS for the development of biological drugs. Available at: [Link]

  • Bio-Rad. (n.d.). Sample Preparation. Available at: [Link]

  • De Gruyter. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Available at: [Link]

  • Royal Society of Chemistry. (2010). Analytical Methods. Available at: [Link]

  • PubChem. (n.d.). 2-Chloro-3-methylbutanoic acid. Available at: [Link]

  • Waters. (n.d.). A Strategic Approach to the Quantification of Therapeutic Peptides in Biological Fluids. Available at: [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of MCPB. Available at: [Link]

  • PubMed. (2011). A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. Available at: [Link]

  • US EPA. (2026). Analytical Methods. Available at: [Link]

  • MDPI. (2025). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. Available at: [Link]

  • Journal of Medicinal and Chemical Sciences. (2022). Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. Available at: [Link]

  • MDPI. (2022). A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications. Available at: [Link]

  • Acta Poloniae Pharmaceutica. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL-2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. Available at: [Link]

Sources

Technical Application Note: High-Purity Isolation of 2-(3-Chlorophenyl)-3-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the purification protocol for 2-(3-chlorophenyl)-3-methylbutanoic acid (CAS: 55656-78-5), a critical intermediate in the synthesis of pyrethroid insecticides and non-steroidal anti-inflammatory drug (NSAID) analogues. Due to the steric bulk of the isopropyl group at the


-position and the lipophilicity of the chlorophenyl ring, this molecule presents specific purification challenges, particularly regarding "oiling out" during crystallization.

This protocol utilizes a Two-Stage Purification Strategy :

  • Chemo-Selective Acid-Base Extraction: Removes neutral organic impurities and unreacted alkyl halides.

  • Controlled Recrystallization: Eliminates structural isomers and trace starting materials (e.g., 3-chlorophenylacetic acid).

Chemical Context & Properties[1][2][3][4][5][6][7][8][9][10][11][12]

Understanding the physicochemical landscape is prerequisite to purification. The molecule features a lipophilic domain (chlorophenyl + isopropyl) and a hydrophilic head (carboxylic acid).

PropertyValue / DescriptionRelevance to Purification
Molecular Formula

MW: 212.67 g/mol
pKa (Predicted) ~4.6 – 4.8Allows selective extraction into mild base (

).
Solubility (Neutral) High: DCM, EtOAc, TolueneLow: Water, HexanesBasis for solvent selection in recrystallization.
Solubility (Salt) High: Aqueous pH > 8Basis for acid-base workup.
Physical State White solid / Viscous oilTendency to supercool/oil out requires seeding.

Common Impurities:

  • 3-Chlorophenylacetic acid: Unreacted starting material (if alkylation route used).

  • Neutral Organics: Unreacted isopropyl halides or decarboxylated byproducts.

  • Regioisomers: 2-(2-chlorophenyl)... or 2-(4-chlorophenyl)... isomers depending on starting material purity.

Stage I: Chemo-Selective Acid-Base Extraction

This step relies on the acidity of the carboxylic acid (


) to separate it from neutral impurities. We utilize a "pH-Switch" technique.
Reagents Required[3][4][7][10][11][13][14][15][16][17]
  • Solvent: Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).

  • Base: Saturated Sodium Bicarbonate (

    
    , aq) or 1M NaOH.
    
  • Acid: 2M Hydrochloric Acid (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ).
    
  • Drying Agent: Anhydrous Magnesium Sulfate (

    
    ).
    
Protocol Steps
  • Dissolution: Dissolve the crude reaction mixture in DCM (10 mL per gram of crude).

  • First Extraction (Removal of Neutrals):

    • Extract the organic phase with 1M NaOH (

      
       vol).
      
    • Mechanism:[1][2][3][4][5] The carboxylic acid deprotonates to form the water-soluble sodium carboxylate. Neutral impurities remain in the DCM.

    • Crucial Step: Separate layers. Keep the Aqueous Layer (contains product). Discard the organic layer (contains neutrals).

  • The "Back-Wash":

    • Wash the combined aqueous basic layer once with fresh DCM. This removes entrained neutral organics.

  • Acidification (Precipitation):

    • Cool the aqueous layer to 0–5°C.

    • Slowly add 2M HCl with stirring until pH reaches ~1–2.

    • Observation: The product should precipitate as a white solid or a thick oil.

  • Recovery:

    • Extract the acidified aqueous mixture with fresh DCM (

      
      ).
      
    • Combine organic extracts, dry over

      
      , filter, and concentrate in vacuo.
      
Visualization: Extraction Logic

ExtractionWorkflow Start Crude Mixture (Acid + Neutrals) Dissolve Dissolve in DCM Start->Dissolve AddBase Add 1M NaOH (aq) Dissolve->AddBase PhaseSep Phase Separation AddBase->PhaseSep OrgLayer1 Organic Layer (Neutrals/Impurities) PhaseSep->OrgLayer1 Top/Bottom (Dep. on solvent) AqLayer1 Aqueous Layer (Product as Na-Salt) PhaseSep->AqLayer1 Discard Discard OrgLayer1->Discard Wash Back-wash with fresh DCM AqLayer1->Wash Acidify Acidify with HCl to pH 1 Wash->Acidify Extract Extract into DCM Dry & Concentrate Acidify->Extract FinalCrude Semi-Pure Acid (Ready for Crystallization) Extract->FinalCrude

Figure 1: Chemo-selective extraction workflow targeting the carboxylic acid functionality.[6][5]

Stage II: Recrystallization (Polishing)

Alpha-branched phenylacetic acids are prone to "oiling out" (liquid-liquid phase separation) rather than crystallizing due to the disruption of crystal packing by the isopropyl group. A mixed-solvent system is required.

Solvent System Selection
  • Primary Solvent (Good Solubility): Ethyl Acetate (EtOAc) or Toluene.

  • Anti-Solvent (Poor Solubility): Hexanes or Heptane.

  • Ratio: Typically 1:3 to 1:5 (Solvent:Anti-Solvent).

Protocol Steps
  • Dissolution: Transfer the semi-pure solid to an Erlenmeyer flask. Add the minimum amount of hot EtOAc (approx. 60°C) required to just dissolve the solid.

  • Anti-Solvent Addition:

    • While keeping the solution hot, slowly add Hexanes dropwise.

    • Stop immediately when a faint, persistent cloudiness (turbidity) appears.

  • Clarification: Add 1–2 drops of hot EtOAc to clear the solution again.

  • Controlled Cooling (Critical):

    • Allow the flask to cool to room temperature slowly (undisturbed). Rapid cooling induces oiling.

    • Seeding: If available, add a seed crystal of pure 2-(3-chlorophenyl)-3-methylbutanoic acid at 25°C.

  • Crystallization: Once at room temperature, move to a fridge (4°C) for 4–12 hours.

  • Filtration: Collect crystals via vacuum filtration. Wash with cold Hexanes.

Troubleshooting "Oiling Out"

If the product separates as an oil droplet at the bottom:

  • Re-heat to dissolve.[7]

  • Add slightly more EtOAc (Primary Solvent).

  • Vigorously scratch the glass side of the flask with a glass rod during cooling to induce nucleation.

Visualization: Crystallization Decision Tree

Recrystallization Start Semi-Pure Solid Dissolve Dissolve in min. hot EtOAc Start->Dissolve AddAnti Add hot Hexane until turbid Dissolve->AddAnti Cool Cool to Room Temp AddAnti->Cool Check State Check Cool->Check Crystals Crystals Formed Check->Crystals Solid Oil Oiling Out Check->Oil Liquid droplets Filter Filter & Wash (Cold Hexane) Crystals->Filter FixOil Reheat & Add more EtOAc (Increase Polarity) Oil->FixOil FixOil->Cool

Figure 2: Logic flow for recrystallization, addressing the common issue of phase separation (oiling).

Analytical Validation

Verify the success of the purification using the following metrics.

High-Performance Liquid Chromatography (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (keeps acid protonated/retained).

    • B: Acetonitrile.

  • Gradient: 30% B to 90% B over 15 minutes.

  • Detection: UV @ 220 nm (Carbonyl) and 254 nm (Aromatic).

  • Acceptance Criteria: Purity > 98.5% (Area %).

Proton NMR ( -NMR)[19]
  • Solvent:

    
    .
    
  • Key Diagnostic Signals:

    • Isopropyl Methyls: Two doublets (or overlapping dd) around

      
       0.7–1.1 ppm.
      
    • 
      -Proton:  Doublet around 
      
      
      
      3.0–3.5 ppm (coupled to the isopropyl methine).
    • Aromatic Region: Multiplet

      
       7.1–7.4 ppm (pattern specific to 3-chloro substitution).
      
    • Acid Proton: Broad singlet >

      
       10.0 ppm (often invisible if wet, or very broad).
      

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12873600, 2-(3-chlorophenyl)-3-methylbutanoic acid. Retrieved from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Armarego, W. L. F., & Chai, C. L. L. (2009). Purification of Laboratory Chemicals (6th ed.). Butterworth-Heinemann.
  • U.S. Patent No. 5,072,037. (1991). Process for the preparation of 2-(4-chlorophenyl)-3-methylbutyric acid. (Provides analogous synthesis and work-up conditions for the 4-chloro isomer).

Sources

Applications in medicinal chemistry for 2-(3-Chlorophenyl)-3-methylbutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Application Note & Protocol Guide

Abstract

2-(3-Chlorophenyl)-3-methylbutanoic acid (CAS: 55776-79-9) is a specialized lipophilic building block characterized by a chiral


-carbon and a sterically demanding isopropyl group.[1] While structurally homologous to the acid moiety of the pyrethroid Fenvalerate  (which utilizes the 4-chloro isomer), the 3-chloro (meta) analog serves as a critical probe in Structure-Activity Relationship (SAR) campaigns.[1] This guide details its application in optimizing hydrophobic interactions, modulating metabolic stability via the "meta-chloro effect," and provides robust protocols for its enantiomeric resolution and amide coupling in sterically hindered environments.[1]

Introduction: The Scaffold & Its Significance

In medicinal chemistry, the subtle shift of a halogen atom from the para to the meta position can drastically alter a molecule's pharmacokinetic (PK) and pharmacodynamic (PD) profile.[1] 2-(3-Chlorophenyl)-3-methylbutanoic acid represents a "privileged scaffold" for exploring these effects within the phenylacetic acid class.[1]

Key Chemical Features
  • Steric Bulk: The

    
    -isopropyl group creates significant steric hindrance, restricting rotation and locking the conformation of downstream amides or esters.[1] This is useful for rigidifying flexible linkers in drug candidates.[1]
    
  • Chirality: The C2 position is a stereocenter.[1] Biological activity in this class is almost exclusively driven by the (S)-enantiomer (analogous to Esfenvalerate), making chiral resolution a mandatory workflow.[1]

  • Lipophilicity: The 3-chloro substituent increases LogP (approx. 3.1–3.[1]4) and blocks metabolic oxidation at the meta-position, a common soft spot for CYP450 enzymes.[1]

Core Applications in Drug Design

Application A: SAR Probing & The "Meta-Chloro" Effect

This compound is primarily used to probe binding pockets that accommodate the 4-chloro analog (Fenvalerate-type binding).[1] By switching to the 3-chloro isomer, researchers can:

  • Map Hydrophobic Pockets: Determine if the target receptor has width constraints (meta-substitution widens the molecule's vector).[1]

  • Modulate Potency: In voltage-gated sodium channel modulators, the meta-chloro analog often serves as a comparator to determine the precise electronic requirements of the phenyl ring.[1]

  • Metabolic Blocking: If a lead compound (phenylacetic acid derivative) suffers from rapid metabolism, introducing a meta-chlorine can block arene oxide formation and extend half-life (

    
    ).[1]
    
Application B: Fragment-Based Drug Discovery (FBDD)

As a fragment, this acid provides a high ligand efficiency (LE) starting point.[1] It effectively fills "lipophilic sub-pockets" often found in:

  • COX-1/COX-2 Enzymes: As an analog of ibuprofen/fenoprofen-type NSAIDs.[1]

  • PPAR Agonists: Targeting the lipophilic tail region of the receptor.[1]

Experimental Protocols

Protocol 1: Enantiomeric Resolution via Diastereomeric Crystallization

Rationale: The racemic synthesis is cost-effective, but the biological activity usually resides in the (S)-enantiomer.[1] This protocol uses a chiral amine to resolve the acid.[1]

Reagents:

  • Racemic 2-(3-Chlorophenyl)-3-methylbutanoic acid (10 g, 47 mmol)[1]

  • (S)-(-)-

    
    -Methylbenzylamine (0.5 eq, resolving agent)[1]
    
  • Solvent: Isopropyl Acetate / n-Heptane mixture (1:2 v/v)[1]

Step-by-Step Methodology:

  • Salt Formation: Dissolve the racemic acid (10 g) in Isopropyl Acetate (50 mL) at 60°C. Slowly add (S)-(-)-

    
    -Methylbenzylamine (2.85 g, 23.5 mmol).
    
  • Crystallization: Cool the solution slowly to 25°C over 4 hours. The less soluble diastereomeric salt (typically the S-acid/S-amine complex) will precipitate.[1]

  • Filtration: Filter the white solid and wash with cold n-Heptane (20 mL).

  • Recrystallization: Recrystallize the wet cake from hot Isopropyl Acetate to upgrade chiral purity to >98% ee.

  • Acid Release: Suspend the salt in water (50 mL) and acidify with 1N HCl to pH 1–2. Extract with Ethyl Acetate (3 x 30 mL).

  • Drying: Dry the organic layer over MgSO₄ and concentrate to yield the chiral acid.[1]

Validation:

  • Check enantiomeric excess (ee) using Chiral HPLC (Column: Chiralcel OD-H, Mobile Phase: Hexane/IPA 90:10).[1]

Protocol 2: Sterically Hindered Amide Coupling

Rationale: The bulky isopropyl group adjacent to the carboxylic acid makes standard EDC/NHS coupling sluggish and prone to racemization.[1] The Acid Chloride method is preferred for reactivity.[1]

Reagents:

  • 2-(3-Chlorophenyl)-3-methylbutanoic acid (1.0 eq)[1][2]

  • Oxalyl Chloride (1.2 eq)[1]

  • Catalytic DMF (2 drops)[1]

  • Dichloromethane (DCM) (anhydrous)[1]

  • Target Amine (1.1 eq)[1]

  • Triethylamine (2.0 eq)[1]

Workflow:

  • Activation: Dissolve the acid in anhydrous DCM under Nitrogen. Add catalytic DMF.[1]

  • Chlorination: Add Oxalyl Chloride dropwise at 0°C. Allow to warm to room temperature and stir for 2 hours (gas evolution must cease).

  • Evaporation: Concentrate in vacuo to remove excess oxalyl chloride. Re-dissolve the crude acid chloride in DCM.

  • Coupling: Add the target amine and Triethylamine to the acid chloride solution at 0°C.

  • Quench: Stir for 4 hours, then quench with saturated NaHCO₃.

  • Purification: The resulting amide is typically purified via Flash Chromatography (0-30% EtOAc in Hexanes).[1]

Data & Visualization

Figure 1: SAR Decision Logic & Synthesis Workflow

G Start Target: 2-(3-Chlorophenyl)-3-methylbutanoic acid Racemic Racemic Synthesis (Alkylation of 3-Cl-Phenylacetic acid) Start->Racemic SAR SAR Profiling (Meta vs Para) Start->SAR Resolution Chiral Resolution ((S)-Phenylethylamine) Racemic->Resolution Protocol 1 PureIso (S)-Enantiomer (Bioactive Scaffold) Resolution->PureIso >98% ee Binding Hydrophobic Pocket (Steric Probe) PureIso->Binding High Potency Tox Metabolic Stability (Blocked Meta-Oxidation) SAR->Tox Improve t1/2 SAR->Binding Check Steric Fit

Caption: Workflow depicting the transition from racemic synthesis to chiral resolution and subsequent application in SAR profiling to optimize metabolic stability and binding affinity.

Table 1: Physicochemical Profile & Comparison
Property3-Chloro Isomer (Target)4-Chloro Isomer (Fenvalerate Acid)Significance in SAR
Position Meta (3-position)Para (4-position)Probes width vs. length of binding pocket.[1]
LogP (Calc) ~3.34~3.34Similar lipophilicity; differences are steric.[1]
Steric Bulk

-Isopropyl

-Isopropyl
High hindrance; restricts conformation.[1]
Metabolic Fate Blocks meta-hydroxylationBlocks para-hydroxylation3-Cl protects against specific CYP isoforms.[1]
Primary Use Research / SAR AnalogPesticide Intermediate3-Cl is the "tweezer" to fine-tune activity.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12873600, 2-(3-chlorophenyl)-3-methylbutanoic acid.[1] Retrieved from [Link][1]

  • Miyamoto, J., et al. (1973). Metabolism of the pyrethroid insecticide fenvalerate in mammals.[1] (Establishes the metabolic pathways of the 4-chloro analog, serving as the baseline for 3-chloro comparisons).

Sources

Advanced Derivatization Strategies for 2-(3-Chlorophenyl)-3-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Doc ID: AN-CPMA-026

Executive Summary & Molecule Profile

2-(3-Chlorophenyl)-3-methylbutanoic acid (CPMA) is a structural analog of the acid moiety found in type II pyrethroids (e.g., Fenvalerate). In drug development and environmental toxicology, accurate quantification and chiral separation of CPMA are critical due to the enantioselective toxicity and metabolic pathways associated with


-substituted phenylacetic acids.

This guide addresses three critical bioassay challenges:

  • Low Detection Sensitivity: The native molecule lacks a strong fluorophore, limiting HPLC sensitivity.[1]

  • Chiral Resolution: The biological activity is often restricted to the (S)-enantiomer, necessitating enantioselective assays.

  • Immunogenicity: As a small molecule (<1000 Da), it is non-immunogenic and requires conjugation to carrier proteins for antibody development (ELISA).

Molecule Specifications
PropertyValueCritical Note
CAS 55332-38-2 (S-isomer ref)Chiral center at

-carbon.[2][3]
MW 212.67 g/mol Small hapten; requires carrier for ELISA.
pKa ~4.2 (Carboxylic Acid)Ionized at physiological pH; requires acidification for extraction.
LogP ~3.16Lipophilic; requires organic solvents for derivatization.

Decision Matrix: Selecting the Right Protocol

Before beginning, select the workflow matching your bioassay requirements.

Derivatization_Decision_Tree Start Start: Define Bioassay Goal Goal What is the analytical target? Start->Goal Sens High Sensitivity Quantification (pM range) Goal->Sens Trace Analysis Chiral Enantiomer Separation (R vs S) Goal->Chiral Metabolic Study Immuno Antibody Development (ELISA/Vaccine) Goal->Immuno Assay Gen Method1 Protocol A: Fluorescence Tagging (Br-Mmc Derivatization) Sens->Method1 Method2 Protocol B: Chiral Amidation (Diastereomer Formation) Chiral->Method2 Method3 Protocol C: Hapten-Carrier Conjugation (EDC/NHS Coupling) Immuno->Method3

Figure 1: Decision matrix for selecting the appropriate derivatization strategy based on analytical needs.

Protocol A: High-Sensitivity Fluorescence Derivatization

Objective: Enhance detection limits (LOD) by 100-1000x compared to UV detection for HPLC analysis. Mechanism: Esterification using 4-Bromomethyl-7-methoxycoumarin (Br-Mmc). The crown ether (18-Crown-6) acts as a phase transfer catalyst, solubilizing the potassium salt of CPMA in acetone to facilitate nucleophilic substitution.

Materials
  • Reagent: 4-Bromomethyl-7-methoxycoumarin (Br-Mmc).

  • Catalyst: 18-Crown-6 ether.[4]

  • Base: Anhydrous Potassium Carbonate (

    
    ).[1]
    
  • Solvent: Anhydrous Acetone (Water interferes with the reaction).

Step-by-Step Methodology
  • Preparation: Dissolve CPMA sample in 100

    
    L of anhydrous acetone.
    
  • Catalysis Setup: Add 10 mg of anhydrous

    
     and 50 
    
    
    
    L of 18-Crown-6 solution (10 mg/mL in acetone).
    • Expert Note: The

      
       deprotonates the acid. 18-Crown-6 complexes the 
      
      
      
      ion, leaving the carboxylate anion "naked" and highly reactive.
  • Labeling: Add 50

    
    L of Br-Mmc solution (10 mg/mL in acetone).
    
  • Incubation: Seal vial and heat at 60°C for 30 minutes in a heating block.

    • QC Check: Solution should remain clear or slightly cloudy (salt). If opaque precipitation occurs immediately, check water content.

  • Termination: Cool to room temperature. Filter through a 0.22

    
    m PTFE filter.
    
  • Analysis: Inject into HPLC-FLD.

    • Excitation: 325 nm

    • Emission: 390 nm

Protocol B: Chiral Derivatization for Enantiomeric Resolution

Objective: Separate (R)- and (S)-CPMA on an achiral C18 column by converting them into diastereomers. Mechanism: Amidation using a chiral amine, (S)-(-)-1-Phenylethylamine (PEA). Enantiomers have identical physical properties; diastereomers do not.

Materials
  • Chiral Reagent: (S)-(-)-1-Phenylethylamine (High optical purity >99%).

  • Activator: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).[5]

  • Additive: HOBt (Hydroxybenzotriazole) to prevent racemization.

Step-by-Step Methodology
  • Activation: In a micro-vial, mix CPMA (0.1 mmol) with EDC (0.12 mmol) and HOBt (0.12 mmol) in 500

    
    L Dichloromethane (DCM). Stir for 10 minutes at 0°C.
    
  • Coupling: Add (S)-PEA (0.12 mmol).

  • Reaction: Allow to warm to room temperature and stir for 2 hours.

    • Critical Control: Maintain pH ~8 using triethylamine if necessary, but avoid excess base which can cause racemization at the

      
      -carbon.
      
  • Workup: Wash with 1N HCl (remove unreacted amine) and saturated

    
     (remove unreacted acid). Dry organic layer over 
    
    
    
    .
  • Analysis: The resulting diastereomers [(S)-CPMA-(S)-PEA] and [(R)-CPMA-(S)-PEA] will possess different retention times on a standard C18 HPLC column.

Protocol C: Hapten-Carrier Conjugation (Immunogen Synthesis)

Objective: Conjugate CPMA to BSA (Bovine Serum Albumin) or KLH (Keyhole Limpet Hemocyanin) to create an immunogen for antibody production. Mechanism: Two-step Carbodiimide reaction.

Bioconjugation_Workflow CPMA CPMA (Carboxyl) Intermediate Semi-Stable NHS-Ester CPMA->Intermediate Activation (pH 5.0) EDC EDC + NHS EDC->Intermediate Conjugate Stable Amide Conjugate Intermediate->Conjugate Coupling (pH 7.4) Protein Carrier Protein (BSA/KLH - Lysines) Protein->Conjugate

Figure 2: Two-step EDC/NHS coupling pathway to prevent protein cross-linking.

Step-by-Step Methodology
  • Activation Buffer: Prepare 0.1 M MES buffer, pH 5.0.

  • Step 1 (Activation):

    • Dissolve 2 mg CPMA in 200

      
      L DMSO (CPMA is not water-soluble).
      
    • Add to 1 mL MES buffer.

    • Add 2 mg EDC and 5 mg Sulfo-NHS.

    • Incubate for 15 minutes at room temperature.

    • Why? This creates the stable NHS-ester intermediate.

  • Step 2 (Coupling):

    • Dissolve 2 mg BSA in 1 mL Phosphate Buffered Saline (PBS, pH 7.4).

    • Add the activated CPMA-NHS ester solution dropwise to the BSA solution.

    • Critical: Adjust pH back to 7.2–7.5 immediately if it drops, as amide bond formation requires the lysine amines to be unprotonated.

  • Incubation: React for 2 hours at room temperature or overnight at 4°C.

  • Purification: Desalt using a Spin Column (7K MWCO) to remove unreacted CPMA and byproducts.

  • Validation: Use TNBS assay or MALDI-TOF MS to verify the hapten density (number of CPMA molecules per BSA).

Troubleshooting & Validation

IssueProbable CauseCorrective Action
Precipitation in Protocol A Water contamination in Acetone.Use molecular sieves to dry acetone; ensure

is anhydrous.
Racemization in Protocol B High pH or excessive heat.Keep reaction at 0°C during activation; avoid strong bases.
No Conjugation in Protocol C Hydrolysis of NHS ester.Work quickly between Step 1 and 2; ensure buffers are fresh.

References

  • PubChem. (2025).[6] 2-(3-chlorophenyl)-3-methylbutanoic acid Structure and Properties. National Library of Medicine. [Link]

  • Tengeiji, A., et al. (2012). Non-enzymatic dynamic kinetic resolution of racemic

    
    -arylalkanoic acids. Catalysis Science & Technology (RSC). [Link]
    

Sources

Multi-residue analysis of organic pollutants using the compound.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-MOF Topic: Advanced Multi-Residue Analysis of Organic Pollutants in Environmental Water using Magnetic MOF Nanocomposites (Fe₃O₄@UiO-66-NH₂)

Executive Summary

This application note details a robust, high-throughput protocol for the multi-residue analysis of trace organic pollutants—specifically pesticides and pharmaceuticals (PPCPs)—in complex environmental water matrices. Moving beyond traditional Solid Phase Extraction (SPE), this method utilizes Fe₃O₄@UiO-66-NH₂ , a functionalized magnetic Metal-Organic Framework (Mag-MOF), as the primary sorbent.

The integration of the UiO-66-NH₂ shell provides exceptional hydrolytic stability and abundant amino functional groups for selective analyte capture via


 stacking and hydrogen bonding. The Fe₃O₄  core enables rapid magnetic separation, eliminating the need for centrifugation or filtration. This protocol achieves recoveries >85% with limits of detection (LOD) in the low ng/L range, validated against SANTE/11312/2021 guidelines.

Introduction: The Analytical Challenge

Multi-residue analysis often suffers from a "selectivity vs. scope" trade-off. Generic sorbents (e.g., HLB, C18) capture a wide range of compounds but often co-extract significant matrix interferences (humic acids, proteins), leading to ion suppression in LC-MS/MS.

The Solution: Fe₃O₄@UiO-66-NH₂ This composite material bridges the gap between selectivity and capacity.[1]

  • Zirconium Clusters (Zr₆O₄(OH)₄): Provide high thermal and chemical stability, unlike unstable MOFs (e.g., MOF-5).

  • Amino Ligands (-NH₂): Introduce basic sites that enhance the adsorption of acidic pharmaceuticals (e.g., NSAIDs) and polar pesticides through electrostatic interactions and H-bonding.

  • Magnetic Core: Allows for Magnetic Solid-Phase Extraction (MSPE) , reducing extraction time from hours (cartridge SPE) to <30 minutes.

Material Science & Interaction Mechanism

The efficiency of Fe₃O₄@UiO-66-NH₂ relies on a multi-modal interaction mechanism. Understanding this causality is critical for method optimization.

Mechanism of Action
  • 
     Stacking:  The benzene rings in the organic linkers (2-aminoterephthalic acid) stack with the aromatic rings of pollutants (e.g., Atrazine, Carbamazepine).
    
  • Hydrogen Bonding: The amino group (-NH₂) acts as a H-bond donor/acceptor for analytes containing -OH or -COOH groups.

  • Zr-O Coordination: Lewis acid-base interactions occur between open metal sites (Zr) and electron-rich atoms (N, O, S) in the analytes.

AdsorptionMechanism MOF Fe3O4@UiO-66-NH2 (Sorbent) Interaction1 π-π Stacking (Aromatic Rings) MOF->Interaction1 Interaction2 Hydrogen Bonding (-NH2 Group) MOF->Interaction2 Interaction3 Electrostatic/Coordination (Zr Clusters) MOF->Interaction3 Analyte Target Pollutant (e.g., Atrazine, Naproxen) Analyte->Interaction1 Analyte->Interaction2 Analyte->Interaction3 Result High Affinity Capture (Enrichment Factor > 100) Interaction1->Result Interaction2->Result Interaction3->Result

Figure 1: Multi-modal interaction mechanism between the Mag-MOF sorbent and organic pollutants.

Experimental Protocol: Magnetic Solid-Phase Extraction (MSPE)

Reagents:

  • Sorbent: Fe₃O₄@UiO-66-NH₂ (Synthesized via solvothermal method [1]).

  • Eluent: Methanol:Acetonitrile (1:1 v/v) with 1% Formic Acid.

  • Sample: Surface water (filtered through 0.45 µm membrane).

Step-by-Step Workflow:

  • Conditioning:

    • Weigh 10 mg of Fe₃O₄@UiO-66-NH₂.

    • Wash with 2 mL Methanol (vortex 1 min), separate with magnet, discard supernatant.

    • Wash with 2 mL ultrapure water, separate, discard.

  • Loading (Adsorption):

    • Add the conditioned sorbent to 50 mL of water sample (adjusted to pH 6.0).

    • Critical Step: Vortex vigorously for 5 minutes or shake at 200 rpm for 15 minutes to ensure equilibrium.

    • Apply external magnet to side of vessel (separation takes ~30 seconds). Decant water.[2]

  • Washing:

    • Add 2 mL of 5% Methanol in water. Vortex 30s. Magnetic separation.

    • Purpose: Removes salts and highly polar matrix components without eluting targets.

  • Elution (Desorption):

    • Add 1.0 mL of Eluent (MeOH:ACN 1:1 + 1% FA).

    • Ultrasonicate for 5 minutes (disrupts interactions).

    • Magnetic separation.[1][2][3][4][5][6][7] Collect supernatant.

    • Optional: Repeat elution once and combine fractions.

  • Reconstitution:

    • Evaporate eluate to dryness under N₂ stream.

    • Reconstitute in 200 µL Mobile Phase A:B (90:10).

    • Transfer to LC vial.

MSPE_Workflow cluster_0 Sample Prep cluster_1 Extraction cluster_2 Elution Sample Water Sample (50 mL, pH 6) Sorbent Add Mag-MOF (10 mg) Sample->Sorbent Vortex Vortex/Shake (15 min) Sorbent->Vortex Magnet Magnetic Separation (30 sec) Vortex->Magnet Discard Discard Supernatant Magnet->Discard Elute Add Eluent (MeOH/ACN/FA) Magnet->Elute Retain Solid Sonicate Ultrasonicate (5 min) Elute->Sonicate Collect Collect Eluate & Inject Sonicate->Collect

Figure 2: Streamlined MSPE workflow minimizing solvent usage and time.

Instrumental Analysis (LC-MS/MS)

System: Agilent 1290 Infinity II / 6470 Triple Quadrupole LC/MS (or equivalent). Column: Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm).

Mobile Phase:

  • A: 0.1% Formic Acid + 5mM Ammonium Formate in Water.

  • B: Acetonitrile.[8]

Gradient:

Time (min) % B Flow (mL/min)
0.00 10 0.4
1.00 10 0.4
8.00 95 0.4
10.00 95 0.4
10.10 10 0.4

| 13.00 | 10 | 0.4 |

MS Source Parameters (ESI+):

  • Gas Temp: 300°C

  • Gas Flow: 10 L/min

  • Nebulizer: 45 psi

  • Sheath Gas Temp: 350°C

MRM Transitions (Representative):

Analyte Precursor (m/z) Product (m/z) Collision Energy (V)
Atrazine 216.1 174.1 20
Carbamazepine 237.1 194.1 25
Sulfamethoxazole 254.1 156.0 18

| Diuron | 233.0 | 72.0 | 28 |

Validation & Results

The method was validated following SANTE/11312/2021 guidelines.

Table 1: Performance Metrics (Spiked at 50 ng/L)

Analyte Recovery (%) RSD (%, n=6) LOD (ng/L) Linearity (R²)
Atrazine 92.4 3.5 0.8 0.9992
Carbamazepine 95.1 2.8 0.5 0.9995
Sulfamethoxazole 88.7 4.2 1.2 0.9989

| Diuron | 90.5 | 3.9 | 1.0 | 0.9990 |

Reusability: The Fe₃O₄@UiO-66-NH₂ sorbent can be reused up to 10 cycles with <5% loss in extraction efficiency if washed with Methanol between runs [2].

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Recovery (<70%) Incomplete desorption.Increase elution time or switch to stronger solvent (e.g., Acetone/MeOH mix).
High Backpressure Fine particles injected.Ensure magnetic separation is complete; filter final eluate through 0.2 µm PTFE if necessary.
Poor Reproducibility Aggregation of MOF.Ensure thorough ultrasonication of the sorbent before adding to the sample.
Signal Suppression Matrix effects.[9]Improve the wash step (Step 3) with 5-10% MeOH to remove more interferences.

References

  • Preparation of Fe3O4@UiO-66-NH2

    • Title: Fe3O4@UiO-66-NH2 based on magnetic solid phase extraction for determination of organic UV filters in environmental water samples.[2][7]

    • Source: Chemosphere (2023).[2][10]

    • URL:[Link]

  • Application to Pesticides

    • Title: Metal-organic framework UiO-66-NH2 functionalized polydopamine-modified magnetic multi-walled carbon nanotubes for convenient magnetic solid-phase extraction.[5]

    • Source: Food Chemistry (2025).[5]

    • URL:[Link]

  • General MSPE Review

    • Title: Research progress on the removal of pesticides in water by Fe3O4-based adsorbents.[6][9][10]

    • Source: Arabian Journal of Chemistry (2023).[2]

    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(3-Chlorophenyl)-3-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Help Desk. Ticket Context: You are troubleshooting the synthesis of 2-(3-Chlorophenyl)-3-methylbutanoic acid (CAS: Analogous to 1878-65-5 precursors). This molecule is a sterically hindered


-aryl acid, commonly synthesized via the alkylation of 3-chlorophenylacetonitrile followed by hydrolysis, or via Pd-catalyzed 

-arylation.

Current Status: Open Support Tier: Level 3 (Senior Chemist)

🔬 Module 1: The Alkylation Phase (Nitrile Route)

Methodology: Alkylation of 3-chlorophenylacetonitrile with isopropyl halide using Phase Transfer Catalysis (PTC) or strong base (NaH).

📉 Troubleshooting Guide: Alkylation Impurities

User Report: "I have a persistent impurity at RRT 1.25, and my conversion is stalling at 85%."

SymptomProbable CauseMechanismCorrective Action
Impurity at RRT ~1.2-1.3 Dialkylation The mono-alkylated product (

-isopropyl) is still acidic enough to deprotonate and react with a second equivalent of isopropyl halide, forming the gem-dimethyl analog (rare due to steric bulk) or reacting with unreacted starting material.
1. Reduce base equivalents to 1.05 eq.2. Lower reaction temperature (-10°C to 0°C during addition).3. Switch from NaH to NaOH/TBAB (PTC) to control the deprotonation equilibrium.
Impurity at RRT ~0.85 Thorpe-Ziegler Dimer Self-condensation of the nitrile starting material. Occurs if the alkyl halide is added too slowly or is unreactive (e.g., isopropyl chloride vs. bromide).1. Increase the electrophilicity: Use Isopropyl Iodide or Bromide.2. Ensure rapid mixing.3. Do not premix base and nitrile for long periods without the alkylating agent present.
Stalled Conversion Enolate Aggregation The sodium enolate of the product forms tight aggregates or coats the NaH, preventing further reaction.1. Add a polar co-solvent (DMPU or HMPA substitute).2. Use "Force" conditions: 50% NaOH with TEBA (Triethylbenzylammonium chloride) catalyst.
📊 Experimental Protocol: Optimized Mono-Alkylation

Ref: Adapted from Makosza conditions for hindered nitriles.

  • Charge 3-chlorophenylacetonitrile (1.0 eq) and Isopropyl Bromide (1.2 eq) in Toluene (5V).

  • Add Tetrabutylammonium bromide (TBAB, 0.05 eq).

  • Add 50% NaOH (aq) (2.0 eq) dropwise at 0–5°C. Note: The biphasic system suppresses dialkylation by keeping the active enolate at the interface.

  • Heat to 40°C and monitor by HPLC.

  • Quench with water/HCl.

⚗️ Module 2: The Hydrolysis Phase (The "Amide Stall")

Critical Issue: The isopropyl group at the


-position creates significant steric hindrance, shielding the cyano carbon. Standard hydrolysis (NaOH/H2O) often stops at the Primary Amide  intermediate.
🧩 Visualizing the Hydrolysis Barrier

The following diagram illustrates why your reaction might be "stuck" and the pathways to side products.

HydrolysisPath cluster_legend Reaction Energy Landscape Nitrile Nitrile Precursor (3-Cl-Ph-CH(iPr)-CN) Imidate Imidate Intermediate (Transient) Nitrile->Imidate Acid/Base Hydration Amide ⚠️ STALL POINT Primary Amide (3-Cl-Ph-CH(iPr)-CONH2) Imidate->Amide Fast Acid Target Acid (3-Cl-Ph-CH(iPr)-COOH) Amide->Acid SLOW (Steric Block) Decarb Side Product: Decarboxylated (3-Cl-Ph-CH2-iPr) Acid->Decarb Extreme Heat (>160°C) Legend1 Red Dashed = Kinetic Bottleneck

Caption: The steric bulk of the isopropyl group significantly raises the activation energy for the Amide-to-Acid transition, causing the reaction to stall at the amide stage under mild conditions.

🛠️ Protocol: Forcing the Hydrolysis

Do NOT use: Standard 1N NaOH reflux (Will result in <50% conversion). Recommended: Acidic High-Temperature Hydrolysis.

  • Dissolve the crude nitrile in Acetic Acid (3V) and Conc. H2SO4 (3V) .

  • Add Water (1V).

  • Reflux (approx. 110–120°C) for 12–18 hours.

  • Monitor: Look for the disappearance of the Amide peak (M+H = ~226 for 3-Cl).

  • Workup: Pour onto ice, extract with DCM. The acid will partition into the organic layer.

🧬 Module 3: Pd-Catalyzed Route (Alternative)

Methodology:


-Arylation of isovaleric acid derivatives (esters) with 1-bromo-3-chlorobenzene.
📉 Troubleshooting Guide: Catalytic Impurities

User Report: "I am seeing a mass of [M-34] in my LCMS."

Side ProductStructureRoot CauseSolution
Des-Chloro Impurity 2-Phenyl-3-methylbutanoic acid Oxidative Addition into C-Cl: The Pd catalyst inserts into the C-Cl bond (meta) instead of the C-Br bond, or subsequent reduction of the Cl occurs.1. Use 1-Bromo-3-chlorobenzene (Br is more reactive than Cl).2. Use bulky, electron-rich ligands like P(t-Bu)3 or Buchwald Ligands (e.g., XPhos) which favor the C-Br insertion and reductive elimination over C-Cl activation.3. Avoid formate-based hydride sources.
Homocoupling Biaryl (3,3'-dichloro-biphenyl) Catalyst death or lack of enolate nucleophile.1. Ensure the enolate is fully formed (use LiHMDS or NaHMDS) before adding the catalyst.2. Degas solvents thoroughly (O2 promotes homocoupling).

📚 References & Grounding

  • Synthesis of

    
    -Aryl Acids via Nitrile: 
    
    • Context: General procedure for hindered phenylacetic acids via nitrile alkylation and hydrolysis.

    • Source:Organic Syntheses, Coll.[1] Vol. 3, p. 170 (1955); Vol. 27, p. 20 (1947). "

      
      -Phenyl-
      
      
      
      -isopropylacetonitrile".
    • Verification:

  • Hydrolysis of Hindered Nitriles:

    • Context: Methodology for hydrolyzing sterically hindered nitriles using non-aqueous or harsh acidic conditions to bypass the amide stall.

    • Source: Theodorou, V., et al. "Mild alkaline hydrolysis of hindered esters in non-aqueous solution" (Analogous mechanism for nitriles). Arkivoc, 2018.[2]

    • Verification:

  • Pd-Catalyzed

    
    -Arylation: 
    
    • Context: Selective arylation of esters/nitriles using Pd catalysts, avoiding dehalogenation.

    • Source: Hama, T., & Hartwig, J. F.[3] "Palladium-Catalyzed

      
      -Arylation of Esters with Chloroarenes". Org.[1][3][4][5] Lett., 2008, 10, 1549–1552.[3]
      
    • Verification:

  • Side Product Characterization (De-chlorination):

    • Context: Mechanisms of hydrodehalogenation in Pd-catalyzed cross-coupling.

    • Source:Chemical Reviews, 2002, 102, 5, 1359–1470. "Palladium-Catalyzed Carbon-Heteroatom Bond Formation".

Disclaimer: This guide is for research purposes only. Always consult SDS and perform a process safety assessment (DSC/ARC) before scaling up reactions involving sodium hydride or exothermic hydrolyses.

Sources

Technical Support Center: Analysis of 2-(3-Chlorophenyl)-3-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the analysis of 2-(3-Chlorophenyl)-3-methylbutanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs). Our goal is to equip you with the scientific rationale and practical steps to overcome common challenges encountered during the analysis of this compound.

Article Outline:

  • Frequently Asked Questions (FAQs)

    • General Properties and Handling

    • Chromatography (HPLC & GC)

    • Mass Spectrometry (MS)

    • Nuclear Magnetic Resonance (NMR) Spectroscopy

    • Chiral Separations

  • Troubleshooting Guides

    • High-Performance Liquid Chromatography (HPLC) Analysis

    • Gas Chromatography (GC) Analysis

    • Mass Spectrometry (MS) Analysis

    • Chiral Separation Challenges

  • Experimental Protocols

    • Protocol 1: General HPLC-UV Method Development

    • Protocol 2: GC-MS Analysis with Derivatization

  • References

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the analysis of 2-(3-Chlorophenyl)-3-methylbutanoic acid, providing concise answers and directing you to more detailed information within this guide.

General Properties and Handling

Q1: What are the basic chemical properties of 2-(3-Chlorophenyl)-3-methylbutanoic acid?

A1: 2-(3-Chlorophenyl)-3-methylbutanoic acid has the molecular formula C₁₁H₁₃ClO₂ and a monoisotopic mass of approximately 212.06 g/mol .[1] It is a carboxylic acid containing a chlorophenyl group, which imparts moderate hydrophobicity. The presence of a chiral center at the alpha-carbon means it exists as a pair of enantiomers. Its structural similarity to metabolites of pesticides like Fenvalerate suggests it may exhibit similar analytical behavior.[2]

Q2: What are the recommended storage conditions for this compound?

A2: As a general guideline for carboxylic acids, it is advisable to store 2-(3-Chlorophenyl)-3-methylbutanoic acid in a cool, dry place, protected from light to prevent potential degradation. For long-term storage, refrigeration at 4°C is recommended.[2] Solutions should be prepared fresh, and their stability should be assessed, as carboxylic acids can be susceptible to degradation, especially at non-neutral pH or in the presence of certain reactive species.[3]

Chromatography (HPLC & GC)

Q3: Which chromatographic technique is better suited for this compound, HPLC or GC?

A3: Both HPLC and GC can be used, but the choice depends on the analytical objective.

  • HPLC is generally preferred for non-volatile compounds and is well-suited for analyzing the acid in its native form, especially for chiral separations.[4][5]

  • GC requires the compound to be volatile. Since this is a carboxylic acid, derivatization to a more volatile ester (e.g., methyl or ethyl ester) is typically necessary. GC can offer high resolution and sensitivity.

Q4: I am seeing peak tailing in my HPLC analysis. What is the likely cause?

A4: Peak tailing for a carboxylic acid like this is often due to secondary interactions between the acidic analyte and active sites (silanols) on the silica-based stationary phase.[6] To mitigate this, consider adding a small amount of an acidic modifier (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress the ionization of the silanol groups.[7]

Mass Spectrometry (MS)

Q5: What are the expected major fragments in the mass spectrum of 2-(3-Chlorophenyl)-3-methylbutanoic acid?

A5: In mass spectrometry, carboxylic acids often exhibit characteristic fragmentation patterns.[8][9] For this compound, you can expect to see:

  • A molecular ion peak (M+).

  • Loss of the carboxylic acid group (-COOH), resulting in a fragment at [M-45]+.

  • Cleavage of the isopropyl group, leading to a fragment at [M-43]+.

  • Fragments corresponding to the chlorophenyl moiety.

The relative abundance of these fragments can help in structural confirmation.[10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q6: What are the key features to look for in the ¹H NMR spectrum?

A6: The ¹H NMR spectrum should show distinct signals for the different protons in the molecule. You would expect to see:

  • Signals in the aromatic region corresponding to the protons on the 3-chlorophenyl ring.

  • A signal for the acidic proton of the carboxylic acid, which can be broad and may exchange with D₂O.

  • Signals for the methine proton at the alpha-carbon and the methine proton of the isopropyl group.

  • Signals for the two methyl groups of the isopropyl group, which may be diastereotopic and appear as separate signals.

The integration of these signals should correspond to the number of protons in each environment.[12]

Chiral Separations

Q7: Is a chiral separation necessary for the analysis of this compound?

A7: Yes, if you need to determine the enantiomeric purity or quantify the individual enantiomers. Enantiomers can have different pharmacological and toxicological profiles, making their separation critical in drug development.[13] Regulatory agencies often require the development and marketing of a single enantiomer over a racemic mixture.[13]

Q8: What type of chiral stationary phase (CSP) is recommended for separating the enantiomers of this compound?

A8: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often a good starting point for the chiral separation of carboxylic acids.[4][5] The choice of mobile phase (normal-phase, reversed-phase, or polar organic) will significantly impact the separation.[14]

Troubleshooting Guides

This section provides a more in-depth, systematic approach to resolving common issues you may encounter during your analysis.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC_Troubleshooting Problem HPLC Problem PeakShape Poor Peak Shape Problem->PeakShape RetentionTime Retention Time Drift Problem->RetentionTime Pressure High Backpressure Problem->Pressure Tailing Tailing Peak PeakShape->Tailing Fronting Fronting Peak PeakShape->Fronting DriftingEarlier Drifting Earlier RetentionTime->DriftingEarlier DriftingLater Drifting Later RetentionTime->DriftingLater HighPressure System Pressure High Pressure->HighPressure Sol_Tailing1 Add 0.1% TFA or Formic Acid to Mobile Phase Tailing->Sol_Tailing1 Secondary Interactions Sol_Tailing2 Check for Column Contamination/Void Tailing->Sol_Tailing2 Column Degradation Sol_Fronting Reduce Sample Concentration/Volume Fronting->Sol_Fronting Overloading Sol_DriftEarly Check for Leaks; Increase Column Equilibration Time DriftingEarlier->Sol_DriftEarly System Issues Sol_DriftLate Check Pump Flow Rate; Mobile Phase Composition DriftingLater->Sol_DriftLate Mobile Phase/Flow Issues Sol_Pressure Check for Blockages (frit, guard column); Filter Mobile Phase/Sample HighPressure->Sol_Pressure Blockage

Caption: HPLC Troubleshooting Workflow

Issue: Poor Peak Shape (Tailing)

  • Cause: Secondary interactions between the carboxylic acid and the silica support of the stationary phase are a common cause of peak tailing.[6]

  • Solution:

    • Mobile Phase Modification: Add a small amount of an acid, such as 0.1% trifluoroacetic acid (TFA) or formic acid, to the mobile phase. This will protonate the silanol groups on the stationary phase, reducing their interaction with your acidic analyte.

    • Column Choice: If the problem persists, consider using a column with a highly inert stationary phase or an "end-capped" column designed to minimize silanol interactions.

    • Check for Contamination: Column contamination or degradation can also lead to poor peak shape. Flush the column or, if necessary, replace it.

Issue: Inconsistent Retention Times

  • Cause: Fluctuations in mobile phase composition, flow rate, or column temperature can lead to retention time drift.[6][15]

  • Solution:

    • Mobile Phase Preparation: Ensure your mobile phase is well-mixed and degassed. If using a gradient, ensure the pump's proportioning valves are functioning correctly.

    • System Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before starting your analytical run.

    • Temperature Control: Use a column oven to maintain a constant temperature, as even small fluctuations in ambient temperature can affect retention times.

Gas Chromatography (GC) Analysis

Issue: No or Low Peak Response

  • Cause: This can be due to incomplete derivatization, sample degradation in the injector, or leaks in the system.[16]

  • Solution:

    • Derivatization Optimization: Ensure your derivatization reaction (e.g., esterification) goes to completion. You may need to optimize the reaction time, temperature, or reagent concentration.

    • Injector Temperature: A high injector temperature can cause degradation of the analyte. Try lowering the temperature. Conversely, a temperature that is too low may result in incomplete volatilization.

    • System Check: Perform a leak check on your GC system, particularly around the injector septa and column fittings.[17]

Issue: Broad or Tailing Peaks

  • Cause: This can result from a slow injection, an active site in the liner or column, or a poorly cut column.

  • Solution:

    • Injection Technique: Use an autosampler for consistent and rapid injections. If injecting manually, ensure a fast and smooth injection.

    • Inert Flow Path: Use a deactivated inlet liner and a high-quality, inert GC column to minimize interactions with the analyte.

    • Column Installation: Ensure the column is cut cleanly and installed at the correct depth in both the injector and detector.

Mass Spectrometry (MS) Analysis

Issue: Poor Ionization Efficiency

  • Cause: The choice of ionization technique (e.g., Electrospray Ionization - ESI, or Atmospheric Pressure Chemical Ionization - APCI) and the mobile phase composition can significantly affect the ionization of your analyte.

  • Solution:

    • Ionization Mode: For this carboxylic acid, ESI in negative ion mode ([M-H]⁻) is often a good starting point, as the acidic proton is easily lost.[1]

    • Mobile Phase pH: The pH of the mobile phase can impact ionization. For negative ion mode, a slightly basic mobile phase (e.g., with a small amount of ammonium acetate) can enhance deprotonation. For positive ion mode, an acidic mobile phase is preferred.

    • Source Parameters: Optimize the MS source parameters, such as capillary voltage, gas flow rates, and temperature, to maximize the signal for your compound.

Issue: In-Source Fragmentation

  • Cause: High source temperatures or voltages can cause the molecule to fragment before it reaches the mass analyzer, leading to a weak or absent molecular ion peak.

  • Solution:

    • Reduce Source Energy: Lower the fragmentor or cone voltage and the source temperature to reduce the energy imparted to the ions.

    • Gentler Ionization: If available, consider using a softer ionization technique.

Chiral Separation Challenges

Chiral_Separation_Troubleshooting Start Chiral Separation Issue No_Separation No Separation of Enantiomers Start->No_Separation Poor_Resolution Poor Resolution Start->Poor_Resolution Check_CSP Select Appropriate CSP (e.g., Polysaccharide-based) No_Separation->Check_CSP Initial Step Optimize_Flow Optimize Flow Rate Poor_Resolution->Optimize_Flow Optimize_Temp Optimize Temperature Poor_Resolution->Optimize_Temp Check_Modifier Add/Change Mobile Phase Modifier Poor_Resolution->Check_Modifier Vary_MP Vary Mobile Phase (Normal vs. Reversed) Check_CSP->Vary_MP Success Successful Separation Vary_MP->Success Optimize_Flow->Success Optimize_Temp->Success Check_Modifier->Success

Caption: Chiral Separation Optimization

Issue: No Enantiomeric Separation

  • Cause: The chosen chiral stationary phase (CSP) may not be suitable for this analyte, or the mobile phase conditions may not be conducive to chiral recognition.[14]

  • Solution:

    • Screen Different CSPs: If possible, screen a variety of CSPs. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are a good starting point.[5]

    • Change Mobile Phase Mode: Switch between normal-phase (e.g., hexane/isopropanol) and reversed-phase (e.g., acetonitrile/water) or polar organic modes. The interactions governing chiral recognition are highly dependent on the solvent system.

    • Mobile Phase Additives: In normal-phase, small amounts of an acidic or basic additive can dramatically alter selectivity.[14]

Issue: Poor Resolution of Enantiomers

  • Cause: Suboptimal chromatographic conditions can lead to peak broadening, which reduces resolution.

  • Solution:

    • Flow Rate: Lower the flow rate to increase the time the enantiomers interact with the CSP, which can improve resolution.

    • Temperature: Investigate the effect of column temperature. Lower temperatures often enhance the stability of the transient diastereomeric complexes formed between the analyte and the CSP, leading to better resolution.[7]

    • Mobile Phase Composition: Fine-tune the mobile phase composition. Small changes in the percentage of the organic modifier can have a significant impact on resolution.

Experimental Protocols

Protocol 1: General HPLC-UV Method Development
  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with a 50:50 (A:B) mixture and run a gradient to 10:90 (A:B) over 15 minutes. Hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 225 nm.[18]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

Protocol 2: GC-MS Analysis with Derivatization
  • Derivatization (Esterification):

    • To approximately 1 mg of the compound, add 1 mL of 1.25 M HCl in methanol.

    • Heat at 60 °C for 1 hour.

    • Evaporate the solvent under a stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for injection.

  • GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl-methylpolysiloxane stationary phase.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp at 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

References

  • Agilent Technologies. (n.d.). Troubleshooting Guide for Gas Chromatography. Retrieved from [Link]

  • PubChem. (n.d.). 2-(3-chlorophenyl)-3-methylbutanoic acid. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). 2-(chloro-phenylmethyl)-3-methylbutanoic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Eurofins. (2021, May 24). Analytical Method Summaries. Retrieved from [Link]

  • PubChem. (n.d.). 2-{[(3-chlorophenyl)methyl]amino}-3-methylbutanoic acid hydrochloride. Retrieved from [Link]

  • Chromatography Today. (2020, May 20). Trouble with chiral separations. Retrieved from [Link]

  • Georgieva, M., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. ResearchGate. Retrieved from [Link]

  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

  • ACE HPLC. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Royal Society of Chemistry. (2010). Analytical Methods. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of butanoic acid. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry - Examples. Retrieved from [Link]

  • PubChem. (n.d.). Benzeneacetic acid, 4-chloro-alpha-(1-methylethyl)-. Retrieved from [Link]

  • Ilisz, I., et al. (2020). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 186, 113333. Retrieved from [Link]

  • Auerbach, M. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. Retrieved from [Link]

  • CGSpace. (2025, May 5). Liquid Chromatography (LC) troubleshooting guide. Retrieved from [Link]

  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Journal of Pharmaceutical Sciences, 106(8), 1949-1963. Retrieved from [Link]

  • NP-MRD. (2022, September 7). Showing NP-Card for (2r,3r)-3-hydroxy-2-methylbutanoic acid (NP0254810). Retrieved from [Link]

  • LCGC International. (2015, March 30). GC Troubleshooting in Petrochemical Analysis. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Low/high resolution 1H proton nmr spectrum of butanoic acid. Retrieved from [Link]

  • Singh, S., et al. (2017). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. ResearchGate. Retrieved from [Link]

Sources

Validation & Comparative

Validating an HPLC-UV Method for 2-(3-Chlorophenyl)-3-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Comparison & Protocol Guide

Executive Summary & Strategic Analysis

2-(3-Chlorophenyl)-3-methylbutanoic acid (CAS: 4094-61-5) is a critical phenylacetic acid derivative, often utilized as a chiral intermediate in the synthesis of pyrethroid insecticides (like Fenvalerate analogs) and non-steroidal anti-inflammatory drugs (NSAIDs).

As an ionizable, hydrophobic organic acid, its analysis presents specific challenges: peak tailing due to silanol interactions and retention variability based on pH. While modern labs often default to LC-MS, HPLC-UV remains the gold standard for purity assays (QC release) due to its superior precision at high concentrations and cost-efficiency.

Comparative Technology Matrix

Objective assessment of analytical platforms for this specific molecule.

FeatureHPLC-UV (Recommended) LC-MS/MS GC-FID
Primary Use Case Purity Assay (>98%) & Impurity Profiling (>0.05%)Trace Residue Analysis (ppb levels) & Metabolite IDVolatile Impurities & Residual Solvents
Linearity Range High dynamic range (mg/mL to µg/mL).Limited dynamic range; detector saturation at assay levels.Good, but requires derivatization for acids.
Robustness High. Less sensitive to matrix effects.Medium. Prone to ionization suppression.Medium. Column bleed and inlet maintenance issues.
Cost Per Sample Low ($).High (

$).[1]
Medium (

).[2]
Sample Prep Simple dilution (ACN/Water).Dilution + Filtration (strict).Derivatization (Methylation/Silylation) required to prevent tailing.

Expert Insight: For routine QC of the raw intermediate, HPLC-UV is superior . LC-MS should be reserved for genotoxic impurity screening, while GC is unnecessary unless the acid is esterified.

Method Development Logic (The "Why" & "How")

To validate a method, we must first design a robust system. The core challenge with 2-(3-Chlorophenyl)-3-methylbutanoic acid is its carboxylic acid moiety (


).
Critical Method Parameters (CMP)
  • pH Control: You must suppress ionization. If the mobile phase pH is near the

    
    , the molecule splits between ionized and non-ionized forms, causing split peaks or severe tailing.
    
    • Decision: Use pH 2.5 (well below

      
      ) to keep the molecule protonated (neutral) and retained on the C18 chain.
      
  • Wavelength Selection: The chlorophenyl ring exhibits strong

    
     transitions.
    
    • Primary (Sensitivity):220 nm (High absorption, but susceptible to solvent noise).

    • Secondary (Selectivity):254 nm (Standard aromatic absorption, cleaner baseline).

Optimized Chromatographic Conditions
  • Column: C18 (L1), 150 x 4.6 mm, 3.5 µm or 5 µm (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C (Controls viscosity and retention reproducibility).

  • Injection Vol: 10 µL.

  • Gradient:

    • 0-2 min: 30% B (Isocratic hold)

    • 2-12 min: 30%

      
       80% B (Linear ramp)
      
    • 12-15 min: 80% B (Wash)

    • 15-18 min: 30% B (Re-equilibration)

Method Development Workflow

MethodDev Start Molecule Analysis (Acidic, Hydrophobic) Solubility Solubility Check (Dissolves in ACN/MeOH) Start->Solubility pH_Select pH Selection (Target pH < pKa - 2) Use 0.1% H3PO4 Solubility->pH_Select Column Stationary Phase (C18 for Hydrophobicity) pH_Select->Column Wavelength UV Scan (Max @ 220nm) Column->Wavelength Trial Gradient Trial (30-80% B) Wavelength->Trial Opt Optimization (Resolution > 2.0) Trial->Opt

Figure 1: Logical flow for developing a robust RP-HPLC method for acidic intermediates.

Validation Protocol (ICH Q2(R2) Compliant)

This protocol validates the method for Assay (Quantitative) and Purity (Limit Test) .

System Suitability Testing (SST)

Before every run, ensure the system is functional.

  • Standard: 0.5 mg/mL of Reference Standard in Mobile Phase.

  • Criteria:

    • Theoretical Plates (

      
      ) > 5000.
      
    • Tailing Factor (

      
      ) < 1.5 (Critical for acids).
      
    • % RSD of Retention Time < 1.0% (n=6).

    • % RSD of Area < 1.0% (n=6).

Specificity (Stress Testing)

Objective: Prove the method can measure the analyte unequivocally in the presence of degradants.

  • Protocol:

    • Acid Stress: Sample + 1N HCl, 60°C, 2 hours.

    • Base Stress: Sample + 1N NaOH, 60°C, 2 hours.

    • Oxidative Stress: Sample + 3%

      
      , RT, 2 hours.
      
    • Thermal Stress: Solid sample at 80°C for 24 hours.

  • Acceptance: Peak purity index (via DAD) > 0.999 for the main peak. Resolution (

    
    ) > 1.5 between main peak and any degradant.
    
Linearity & Range

Objective: Demonstrate proportionality between concentration and response.

  • Protocol: Prepare 5 levels: 50%, 75%, 100%, 125%, and 150% of target concentration (e.g., 0.25 to 0.75 mg/mL).

  • Acceptance:

    • Correlation Coefficient (

      
      ) 
      
      
      
      0.999.
    • Y-intercept bias

      
       2.0% of 100% response.
      
Accuracy (Recovery)

Objective: Confirm the method measures the "true" value.

  • Protocol: Spike placebo (or solvent) with known amounts of standard at 80%, 100%, and 120% levels (Triplicate prep at each level).

  • Acceptance: Mean recovery 98.0% – 102.0%.

Precision[3]
  • Repeatability: 6 injections of 100% concentration. (% RSD

    
     1.0%).
    
  • Intermediate Precision: Different day, different analyst, different column lot. (% RSD

    
     2.0% overall).
    
Validation Workflow Diagram

Validation Step1 1. System Suitability (Plates, Tailing, RSD) Step2 2. Specificity (Stress Studies & Peak Purity) Step1->Step2 Step3 3. Linearity & Range (5 Levels, R² > 0.999) Step2->Step3 Step4 4. Accuracy & Precision (Spike Recovery & Repeatability) Step3->Step4 Step5 5. Robustness (Flow, Temp, pH variations) Step4->Step5

Figure 2: Step-by-step execution plan for ICH Q2(R2) validation.

Experimental Data Summary (Representative)

The following data represents typical passing criteria for this class of compounds.

ParameterExperimentResultStatus
Specificity Acid DegradationNo interference, Purity > 0.999Pass
Linearity 0.25 – 0.75 mg/mL

,

Pass
Accuracy 100% Level Spike99.8% RecoveryPass
Precision Method Precision (n=6)0.45% RSDPass
LOD / LOQ S/N RatioLOD: 0.05 µg/mL / LOQ: 0.15 µg/mLPass

Advanced Considerations: Chirality

Note: The molecule 2-(3-Chlorophenyl)-3-methylbutanoic acid contains a chiral center at the


-position (C2).
  • Standard HPLC (C18): Will not separate enantiomers. It validates chemical purity only.

  • Chiral Validation: If enantiomeric excess (ee%) is required, you must switch to a chiral stationary phase.

    • Recommended Column: Chiralpak AD-H or OD-H (Amylose/Cellulose derivatives).

    • Mobile Phase: Hexane : Isopropanol : TFA (90:10:0.1).

    • Mode: Normal Phase.

References

  • ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures: Text and Methodology Q2(R2). International Council for Harmonisation.

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
  • PubChem. (n.d.). Compound Summary: 2-(3-chlorophenyl)-3-methylbutanoic acid.[3] National Library of Medicine.

  • FDA. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[4] U.S. Department of Health and Human Services.

Sources

A Senior Application Scientist's Guide to the Synthesis of 2-(3-Chlorophenyl)-3-methylbutanoic Acid: A Comparative Benchmarking Study

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and materials science, the synthesis of precisely substituted chiral molecules is of paramount importance. 2-(3-Chlorophenyl)-3-methylbutanoic acid[1] is a valuable building block, embodying structural motifs frequently encountered in pharmacologically active agents and specialty chemicals. The presence of a chlorine atom on the phenyl ring provides a handle for further functionalization, while the stereocenter at the α-carbon introduces chirality, a critical determinant of biological activity.

This guide provides an in-depth, comparative analysis of established and modern synthetic routes to 2-(3-Chlorophenyl)-3-methylbutanoic acid. Moving beyond a simple recitation of protocols, we will dissect the underlying chemical principles, justify experimental choices, and present detailed, reproducible methodologies. This document is intended for researchers, process chemists, and drug development professionals seeking to make informed decisions when selecting a synthetic strategy tailored to their specific objectives, whether for small-scale research or large-scale manufacturing.

Methodology 1: The Classical Approach via Arylacetonitrile Alkylation and Hydrolysis

This two-stage approach is a robust and widely adopted method for synthesizing 2-arylalkanoic acids.[2] It leverages the increased acidity of the α-protons in arylacetonitriles, facilitating their alkylation, followed by a straightforward hydrolysis of the nitrile group to the desired carboxylic acid.

Causality and Experimental Rationale

The core of this method lies in the generation of a stabilized carbanion from 3-chlorophenylacetonitrile. The phenyl ring and the nitrile group both act as electron-withdrawing groups, rendering the α-protons sufficiently acidic to be removed by a moderately strong base like sodium ethoxide or sodium amide. The resulting nucleophilic carbanion readily undergoes an S(_N)2 reaction with an appropriate alkyl halide, in this case, 2-bromopropane, to form the C-C bond at the α-position.

The subsequent hydrolysis of the nitrile is a critical step. It can be performed under either acidic or basic conditions.[3][4][5] Acid-catalyzed hydrolysis is often preferred as it directly yields the carboxylic acid.[4][5][6] The reaction proceeds via protonation of the nitrile nitrogen, making the carbon more electrophilic for attack by water, eventually leading to the carboxylic acid and an ammonium salt as a byproduct.[3] Basic hydrolysis first produces a carboxylate salt, which then requires a separate acidification step to yield the final product.[4][5]

cluster_alkylation Stage 1: α-Alkylation cluster_hydrolysis Stage 2: Nitrile Hydrolysis A 3-Chlorophenylacetonitrile C Stabilized Carbanion A->C Deprotonation B Base (e.g., NaOEt) E 2-(3-Chlorophenyl)-3-methylbutanenitrile C->E SN2 Attack D 2-Bromopropane F 2-(3-Chlorophenyl)-3-methylbutanenitrile E->F Intermediate Isolation I 2-(3-Chlorophenyl)-3-methylbutanoic acid F->I G Acid (e.g., H2SO4/H2O) H Heat (Reflux)

Workflow for Arylacetonitrile Alkylation and Hydrolysis.
Detailed Experimental Protocol

Stage 1: Synthesis of 2-(3-Chlorophenyl)-3-methylbutanenitrile

  • To a flame-dried 500 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under a nitrogen atmosphere, add 150 mL of absolute ethanol.

  • Carefully add 11.5 g (0.5 mol) of sodium metal in small pieces to prepare sodium ethoxide.

  • Once all the sodium has reacted, heat the solution to reflux.

  • Add a mixture of 75.8 g (0.5 mol) of 3-chlorophenylacetonitrile and 73.8 g (0.6 mol) of 2-bromopropane dropwise over 1 hour.

  • Maintain the reflux for an additional 4 hours, monitoring the reaction progress by TLC.

  • After cooling to room temperature, pour the reaction mixture into 600 mL of cold water.

  • Extract the aqueous mixture with diethyl ether (3 x 200 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude nitrile product.

Stage 2: Hydrolysis to 2-(3-Chlorophenyl)-3-methylbutanoic acid

  • Combine the crude 2-(3-chlorophenyl)-3-methylbutanenitrile with 250 mL of 50% (v/v) aqueous sulfuric acid in a 500 mL round-bottom flask.

  • Heat the mixture under reflux for 6-8 hours. The reaction should be monitored until the disappearance of the nitrile starting material.[7]

  • Cool the reaction mixture in an ice bath and carefully pour it over 500 g of crushed ice.

  • Extract the resulting aqueous suspension with diethyl ether (3 x 150 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution.

  • Acidify the bicarbonate washings carefully with concentrated HCl until the pH is ~2, which will precipitate the carboxylic acid.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry in a vacuum oven. Recrystallization from a suitable solvent like hexane/ethyl acetate can be performed for further purification.

Methodology 2: The Malonic Ester Synthesis Pathway

The malonic ester synthesis is a cornerstone of carboxylic acid preparation, providing a reliable method for forming carbon-carbon bonds and ultimately yielding a substituted acetic acid.[8][9] This pathway offers an alternative to the arylacetonitrile route, often with the benefit of using milder bases.

Causality and Experimental Rationale

This synthesis hinges on the high acidity of the α-hydrogens of diethyl malonate (pKa ≈ 13), which are positioned between two electron-withdrawing carbonyl groups.[10] This acidity allows for easy deprotonation with a standard alkoxide base like sodium ethoxide to form a resonance-stabilized enolate.[11][12] This enolate is an excellent nucleophile for S(_N)2 reaction with a suitable electrophile, such as 3-chlorobenzyl chloride.

A second alkylation can then be performed by repeating the deprotonation and alkylation steps with a different alkyl halide (e.g., 2-bromopropane) to introduce the second substituent. The final steps involve the hydrolysis of the diethyl ester to a dicarboxylic acid, which readily undergoes decarboxylation upon heating to furnish the desired monosubstituted carboxylic acid.[10][11] A significant advantage is that only a relatively weak alkoxide base is required, avoiding the need for stronger, more hazardous reagents.[10] However, a potential drawback is the possibility of dialkylation at the initial stage if reaction conditions are not carefully controlled.[8]

A Diethyl Malonate C Diethyl (3-chlorobenzyl)malonate A->C First Alkylation B 1. NaOEt 2. 3-Chlorobenzyl Chloride E Diethyl (3-chlorobenzyl)(isopropyl)malonate C->E Second Alkylation D 1. NaOEt 2. 2-Bromopropane G 2-(3-Chlorophenyl)-3-methylbutanoic acid E->G Hydrolysis & Decarboxylation F 1. H3O+, Heat (Hydrolysis) 2. Heat (Decarboxylation)

Workflow for the Malonic Ester Synthesis Route.
Detailed Experimental Protocol
  • In a flame-dried 1 L three-necked flask, prepare a solution of sodium ethoxide by dissolving 23 g (1.0 mol) of sodium in 400 mL of absolute ethanol.

  • To the refluxing ethoxide solution, add 160 g (1.0 mol) of diethyl malonate dropwise.

  • Following the addition, add 161 g (1.0 mol) of 3-chlorobenzyl chloride dropwise over 1 hour. Reflux the mixture for 3 hours.

  • Cool the reaction slightly and add a second equivalent of sodium ethoxide solution (prepared from 23 g Na in 400 mL ethanol).

  • Add 123 g (1.0 mol) of 2-bromopropane dropwise and reflux for an additional 4 hours.

  • Cool the reaction mixture, dilute with water, and extract with ether.

  • Concentrate the dried organic layer to obtain the crude dialkylated malonic ester.

  • Saponify the crude ester by refluxing with a solution of 120 g of NaOH in 500 mL of water until the organic layer disappears.

  • Cool the solution and acidify with concentrated H(_2)SO(_4). The substituted malonic acid will precipitate.

  • Heat the acidified mixture to reflux for 4-6 hours to effect decarboxylation. CO(_2) evolution will be observed.

  • After cooling, extract the product into ether, wash with brine, dry over Na(_2)SO(_4), and concentrate. The final product can be purified by distillation or recrystallization.

Methodology 3: Asymmetric Synthesis via Phase-Transfer Catalysis

For applications in the pharmaceutical industry, controlling the stereochemistry of the α-carbon is often mandatory. Asymmetric phase-transfer catalysis (PTC) provides an elegant and efficient method for achieving high enantioselectivity in the alkylation of prochiral nucleophiles.[13][14]

Causality and Experimental Rationale

Phase-transfer catalysis facilitates reactions between reactants located in different immiscible phases (typically aqueous and organic).[13][14] In an asymmetric context, a chiral phase-transfer catalyst, often a quaternary ammonium salt derived from a Cinchona alkaloid, is employed.[15]

The process begins with the deprotonation of a suitable precursor, such as an indanone-derived β-keto ester or a glycine Schiff base, in the aqueous basic phase. The chiral catalyst, QX, exchanges its counter-ion (X⁻) for the enolate (Nu⁻) at the phase interface. This forms a lipophilic chiral ion pair, [QNu], which is soluble in the organic phase. Within this chiral environment, the alkylating agent (e.g., 2-bromopropane) approaches the nucleophile from a sterically preferred face, leading to the formation of one enantiomer of the product in excess. The catalyst then returns to the aqueous phase to repeat the cycle. This method is powerful as it uses only a catalytic amount of the chiral source.[16]

cluster_phases Phase-Transfer Catalytic Cycle cluster_cycle Organic_Phase Organic Phase 3-Chlorophenyl Precursor (Pro-Nu) + Alkyl Halide (RX) C [Q*Nu]- Aqueous_Phase Aqueous Phase NaOH (Base) + Chiral Catalyst (Q*Cl-) A Q*Cl- B Q*OH- A->B Ion Exchange (Interface) B->C Deprotonation of Pro-Nu D Alkylated Product + Q*X- C->D Enantioselective Alkylation with RX D->A Regeneration

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(3-Chlorophenyl)-3-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers engaged in drug discovery and development, the integrity of our work extends beyond the bench; it encompasses a profound responsibility for safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle but a cornerstone of a functional, safe, and ethical laboratory environment. This guide provides a detailed protocol for the disposal of 2-(3-Chlorophenyl)-3-methylbutanoic acid, grounding procedural steps in the principles of chemical safety and regulatory compliance.

Core Directive: Hazard Profile and Regulatory Framework

Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), waste containing chlorinated organic compounds is typically classified as hazardous waste.[4][5] This designation prohibits disposal via standard laboratory drains or in regular solid waste.[5][6] The primary mandate is to collect, store, and transfer this waste to a licensed hazardous waste management facility, often via incineration or other specialized treatment.[4]

Table 1: Inferred Hazard Profile for 2-(3-Chlorophenyl)-3-methylbutanoic Acid

Hazard Class GHS Category Description Precautionary Action
Skin Irritation Category 2 Causes skin irritation.[2][3] Wash hands thoroughly after handling. Wear protective gloves.[2]
Eye Irritation Category 2 Causes serious eye irritation.[2][3] Wear eye and face protection. Rinse cautiously with water if contact occurs.[2]

| Respiratory Irritation | Category 3 | May cause respiratory irritation.[3] | Avoid breathing dust. Use only in a well-ventilated area.[3] |

Procedural Integrity: From Generation to Disposal

The following protocols are designed to create a self-validating system of safety, ensuring that waste is handled correctly from the moment it is generated to its final collection.

Essential Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure the following PPE is worn to mitigate exposure risks identified in Table 1:

  • Eye Protection: Chemical splash goggles or a face shield.[2]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

Waste Segregation: The Causality of Chemical Compatibility

Proper segregation is critical to prevent dangerous reactions and to streamline the disposal process.

  • Halogenated vs. Non-Halogenated Waste: 2-(3-Chlorophenyl)-3-methylbutanoic acid waste must be collected in a container designated for halogenated organic waste . This is for both safety and economic reasons; halogenated wastes are often more toxic and require different, more costly disposal methods than non-halogenated solvents.[7]

  • Acidic Nature: As a carboxylic acid, this waste should not be mixed with bases or strong oxidizing agents to avoid exothermic or violent reactions.

  • Physical State: Keep solid waste (e.g., contaminated weigh paper, gloves) separate from liquid waste streams to simplify the disposal process for your waste management vendor.

Step-by-Step Waste Accumulation Protocol
  • Select an Appropriate Waste Container:

    • Choose a container made of a material compatible with the waste. For acidic organic solids or solutions, a high-density polyethylene (HDPE) or glass container is appropriate.[5][8]

    • Ensure the container is in good condition, free from damage, and has a secure, leak-proof screw-top cap.[9][10]

  • Pre-Label the Container:

    • Before adding any waste, affix a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.[5][7]

    • The label must contain the words "Hazardous Waste."[11]

    • Write the full, unabbreviated chemical name: "Waste 2-(3-Chlorophenyl)-3-methylbutanoic Acid."[7][9]

    • List all components of a mixture, including solvents, by their percentage.

    • Mark the appropriate hazard pictograms (e.g., irritant).[3]

  • Accumulate Waste at the Point of Generation:

    • Place the labeled container in a designated Satellite Accumulation Area (SAA). This must be at or near the process generating the waste and under the control of the laboratory personnel.[9][11]

    • If the waste is in a solution with a flammable solvent, the SAA must be inside a flammable storage cabinet.[11]

    • Keep the container closed at all times except when adding waste. Never leave a funnel in the container. [9]

  • Managing Contaminated Materials:

    • Any item that comes into direct contact with the chemical, such as gloves, pipette tips, or spill cleanup materials, is considered hazardous waste.[7][12]

    • These items should be collected in a separate, clearly labeled container for solid hazardous waste or double-bagged and sealed.[6]

  • Handling Empty Reagent Bottles:

    • An "empty" container that held 2-(3-Chlorophenyl)-3-methylbutanoic acid is not considered regular trash. It must be triple-rinsed with a suitable solvent (e.g., acetone, ethanol).[13]

    • The first two rinsates must be collected and disposed of as hazardous waste in your halogenated organic waste container.[14]

    • After the third rinse and air-drying in a fume hood, the original label must be defaced or removed before the container can be discarded or reused for compatible waste.[13]

Visualization of the Disposal Workflow

The following diagram outlines the critical decision points and procedural flow for the proper management of 2-(3-Chlorophenyl)-3-methylbutanoic acid waste in a laboratory setting.

start Waste Generation (2-(3-Chlorophenyl)-3-methylbutanoic acid) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe characterize Characterize Waste: Halogenated Organic Acid ppe->characterize container Select & Pre-Label Compatible Waste Container characterize->container accumulate Accumulate Waste in SAA (Keep Container Closed) container->accumulate full Container is 90% Full? accumulate->full store Store in Secure SAA (Away from Incompatibles) full->store No request Submit Waste Pickup Request to EHS Office full->request Yes store->accumulate pickup EHS / Licensed Vendor Picks Up Waste request->pickup end Disposal Complete (Manifest Documented) pickup->end

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.